molecular formula C25H35N2O7P B10799444 FCE 28654

FCE 28654

货号: B10799444
分子量: 506.5 g/mol
InChI 键: WUEHURHTEPWPPO-QZTJIDSGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FCE 28654 is a useful research compound. Its molecular formula is C25H35N2O7P and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H35N2O7P

分子量

506.5 g/mol

IUPAC 名称

[4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C25H35N2O7P/c1-15(2)21-8-7-9-22(16(3)4)23(21)27-24(28)26-14-25(32-17(5)18(6)33-25)19-10-12-20(13-11-19)34-35(29,30)31/h7-13,15-18H,14H2,1-6H3,(H2,26,27,28)(H2,29,30,31)/t17-,18-/m1/s1

InChI 键

WUEHURHTEPWPPO-QZTJIDSGSA-N

手性 SMILES

C[C@@H]1[C@H](OC(O1)(CNC(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C3=CC=C(C=C3)OP(=O)(O)O)C

规范 SMILES

CC1C(OC(O1)(CNC(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C3=CC=C(C=C3)OP(=O)(O)O)C

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of FCE 23884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 23884 is a novel ergoline (B1233604) derivative exhibiting a unique, state-dependent mechanism of action on the dopaminergic system. It primarily functions as a dopamine (B1211576) D1 receptor agonist and a dopamine D2 receptor antagonist. This dual activity is critically dependent on the surrounding dopamine concentration, leading to a pharmacological profile that is both complex and of significant interest for therapeutic applications in conditions characterized by dysregulated dopamine neurotransmission. This document provides a comprehensive overview of the core mechanism of action of FCE 23884, detailing its receptor binding profile, functional activity, and effects on downstream signaling pathways and in vivo physiological responses.

Core Mechanism of Action: A State-Dependent D1 Agonist and D2 Antagonist

FCE 23884's primary mechanism of action is characterized by its dual and opposing effects on the two major classes of dopamine receptors. In environments with low or depleted dopamine levels, such as in animal models of Parkinson's disease, FCE 23884 demonstrates potent agonist activity at the dopamine D1 receptor.[1][2] Conversely, in the presence of normal or elevated dopamine concentrations, its antagonist activity at the dopamine D2 receptor predominates.[1][2][3] This state-dependent functionality suggests that FCE 23884 may act as a modulator of dopaminergic tone, potentially offering a therapeutic advantage in conditions where dopamine signaling is imbalanced.

Quantitative Receptor Binding Profile

Radioligand binding assays have been employed to determine the affinity of FCE 23884 for various neurotransmitter receptors. The compound exhibits high affinity for dopamine D2 receptors, as well as for α2-adrenergic and 5-HT1A serotonergic receptors. Its affinity for the dopamine D1 receptor is moderate.

Receptor SubtypeKi (nM)
Dopamine D26.5
α2-Adrenergic4.0
5-Hydroxytryptamine1A (5-HT1A)4.0
Dopamine D1Moderate (submicromolar)

Table 1: Receptor Binding Affinities (Ki) of FCE 23884. [3]

In Vitro Functional Activity

The functional consequences of FCE 23884 binding to dopamine receptors have been investigated through various in vitro assays, primarily focusing on the modulation of adenylyl cyclase activity, a key downstream effector of both D1 and D2 receptor signaling.

Dopamine D1 Receptor Agonism: Stimulation of Adenylyl Cyclase

In vitro studies have demonstrated that FCE 23884 consistently stimulates basal adenylyl cyclase activity, an effect characteristic of D1 receptor agonism. This leads to an increase in the intracellular second messenger cyclic AMP (cAMP). The potency of this effect is reflected by its ED50 value.

AssayParameterValue
Adenylyl Cyclase StimulationED500.6 µM

Table 2: In Vitro Functional Potency of FCE 23884 at the D1 Receptor. [3]

Dopamine D2 Receptor Antagonism

The D2 antagonist properties of FCE 23884 are evident in its ability to counteract the effects of D2 receptor agonists. In models where D2 autoreceptor function is assessed, such as following treatment with gamma-butyrolactone (B3396035) (GBL), FCE 23884 effectively antagonizes the effects of the D2 agonist apomorphine.[3]

In Vivo Pharmacological Effects

The dual mechanism of action of FCE 23884 translates into distinct behavioral and neurochemical effects in vivo, which are dependent on the functional state of the dopaminergic system.

Effects in Normal Animals (Intact Dopaminergic System)

In animals with a normal, intact dopaminergic system, the D2 antagonist properties of FCE 23884 are more prominent. This is demonstrated by:

  • Increased Dopamine Turnover: FCE 23884 significantly accelerates dopamine turnover in key brain regions like the neostriatum and nucleus accumbens. This is indicated by increased ratios of the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) to dopamine.[3]

  • Enhanced Dopamine Synthesis and Utilization: The compound has been shown to enhance the synthesis and utilization rate of dopamine.[3]

  • Increased Serum Prolactin: FCE 23884 induces a rapid and substantial increase in serum prolactin levels, a well-established indicator of D2 receptor antagonism in the pituitary gland.[3]

  • Behavioral Effects: In behavioral studies, FCE 23884 impairs Sidman avoidance in rats, reduces spontaneous locomotion in mice and monkeys, and antagonizes apomorphine-induced climbing behavior in mice and yawning in rats.[2]

Effects in Dopamine-Depleted Models

In animal models where dopamine neurons are depleted, mimicking the neurochemical state of Parkinson's disease, the D1 agonist properties of FCE 23884 become evident. This is demonstrated by:

  • Decreased Dopamine Turnover and Synthesis: In reserpinized rats, a model of dopamine depletion, FCE 23884 leads to a decrease in dopamine turnover and synthesis rate in the neostriatum and nucleus accumbens.[3]

  • Behavioral Restoration: FCE 23884 induces contralateral turning behavior in rats with 6-hydroxydopamine (6-OHDA) lesions, a classic model of Parkinson's disease. It also reverses akinesia in MPTP-treated monkeys and hypokinesia in reserpinized mice.[2]

Signaling Pathways and Experimental Workflows

The mechanism of action of FCE 23884 can be visualized through its influence on intracellular signaling cascades and the experimental approaches used to elucidate its effects.

FCE_23884_Signaling_Pathway cluster_D1 D1 Receptor Agonism (Low Dopamine) cluster_D2 D2 Receptor Antagonism (Normal/High Dopamine) FCE23884_D1 FCE 23884 D1R D1 Receptor FCE23884_D1->D1R Binds Gs Gs Protein D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene FCE23884_D2 FCE 23884 D2R D2 Receptor FCE23884_D2->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Figure 1: Signaling Pathways of FCE 23884. This diagram illustrates the dual action of FCE 23884. As a D1 agonist, it stimulates adenylyl cyclase via Gs protein, increasing cAMP. As a D2 antagonist, it blocks dopamine's inhibitory effect on adenylyl cyclase via Gi protein.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation radioligand Radioligand Binding Assays data_analysis_vitro Determine Ki and ED50 radioligand->data_analysis_vitro functional Functional Assays (cAMP) functional->data_analysis_vitro data_analysis_vivo Assess Agonist/Antagonist Effects data_analysis_vitro->data_analysis_vivo Inform animal_models Animal Models (Normal & Dopamine-Depleted) behavioral Behavioral Studies (Locomotion, Turning) animal_models->behavioral biochemical Neurochemical Analysis (DA Turnover, Prolactin) animal_models->biochemical behavioral->data_analysis_vivo biochemical->data_analysis_vivo

Figure 2: Experimental Workflow for FCE 23884 Characterization. This flowchart outlines the key experimental stages, from in vitro binding and functional assays to in vivo behavioral and neurochemical evaluations in different animal models.

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of FCE 23884 for various dopamine and other neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat striatum) is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of FCE 23884.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of FCE 23884 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay
  • Objective: To measure the ability of FCE 23884 to stimulate cAMP production, indicative of D1 receptor agonism.

  • Methodology:

    • Cell Culture: Cells expressing dopamine D1 receptors (e.g., HEK293 cells) are cultured.

    • Compound Treatment: Cells are treated with varying concentrations of FCE 23884.

    • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

    • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay or a reporter gene assay.

    • Data Analysis: A dose-response curve is generated, and the ED50 value (the concentration of FCE 23884 that produces 50% of the maximal response) is calculated.

In Vivo Microdialysis and Neurochemical Analysis
  • Objective: To assess the effect of FCE 23884 on dopamine turnover in the brain of living animals.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the striatum) of an anesthetized rat.

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

    • Sample Collection: Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals.

    • Compound Administration: FCE 23884 is administered to the animal.

    • Neurotransmitter Analysis: The concentrations of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Changes in the levels of dopamine and its metabolites over time are analyzed to determine the effect of FCE 23884 on dopamine turnover.

Conclusion

FCE 23884 possesses a unique and complex mechanism of action, functioning as a dopamine D1 receptor agonist in dopamine-depleted states and a D2 receptor antagonist in dopamine-replete states. This state-dependent pharmacology, supported by a robust body of in vitro and in vivo data, highlights its potential as a novel therapeutic agent for disorders involving dysfunctional dopaminergic neurotransmission. Further research is warranted to fully elucidate the clinical implications of this distinctive pharmacological profile.

References

FCE 28654: A Technical Guide to its ACAT Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition pathway of the compound FCE 28654. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Concepts: The Role of ACAT in Cholesterol Metabolism

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that plays a central role in cholesterol homeostasis. It catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins for transport. Two isoforms of ACAT have been identified:

  • ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and steroidogenic tissues.

  • ACAT2: Primarily expressed in the liver and intestines.

The inhibition of ACAT is a therapeutic strategy aimed at reducing plasma cholesterol levels and preventing the development of atherosclerosis. By blocking the esterification of cholesterol, ACAT inhibitors can lead to an increase in intracellular free cholesterol. This, in turn, can trigger several beneficial downstream effects, such as the enhanced efflux of cholesterol to high-density lipoprotein (HDL) and a reduction in the formation of foam cells, which are key components of atherosclerotic plaques.

Quantitative Data for this compound

The following tables summarize the available quantitative data on the inhibitory activity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against ACAT

Tissue SourceSpeciesIC50 (µM)
Aortic MicrosomesRabbit2.55[1][2][3]
Intestinal MicrosomesRabbit1.08[1][2][3]
Liver MicrosomesMonkey5.69[1][2][3]

Table 2: In Vivo Effects of this compound in a Hypercholesterolemic Rat Model

DosageRoute of AdministrationEffects
15 mg/kgOral (p.o.)Dramatically decreased blood cholesterol and enhanced the free/esterified cholesterol ratio in the liver.[1]
100 mg/kgOral (p.o.)Reduced microsomal ACAT activity in the liver.[1][3]

Signaling Pathway of ACAT Inhibition by this compound

The primary mechanism of action of this compound is the direct inhibition of the ACAT enzyme. The following diagram illustrates the central role of ACAT in cholesterol esterification and the impact of its inhibition.

ACAT_Inhibition_Pathway cluster_cell Intracellular Space cluster_storage Cellular Storage & Transport Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Storage Lipoproteins Lipoproteins (e.g., VLDL) Cholesteryl_Esters->Lipoproteins Assembly FCE_28654 This compound FCE_28654->ACAT Inhibition

ACAT Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. While the specific parameters for the original this compound studies are not fully available, these protocols are based on established and widely used methods in the field.

In Vitro Microsomal ACAT Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the ACAT enzyme in a cell-free system.

1. Preparation of Microsomes:

  • Harvest fresh tissue (e.g., liver, intestine) from the chosen species.

  • Homogenize the tissue in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).

  • Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACAT Activity Assay:

  • In a reaction tube, combine the microsomal preparation with a reaction buffer containing bovine serum albumin (BSA) and a source of cholesterol (e.g., cholesterol-rich liposomes).

  • Add this compound at various concentrations (typically dissolved in a solvent like DMSO). Include a vehicle control (DMSO alone).

  • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

3. Quantification and Data Analysis:

  • Extract the lipids from the reaction mixture.

  • Separate the cholesteryl esters from the free fatty acids using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hypercholesterolemic Animal Model

This protocol outlines a general procedure for inducing high cholesterol in a rat model to assess the in vivo efficacy of an ACAT inhibitor.

1. Animal Model and Diet:

  • Use a suitable strain of rats (e.g., Sprague-Dawley).

  • House the animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Induce hypercholesterolemia by feeding the rats a high-cholesterol diet. A common composition includes standard chow supplemented with cholesterol (e.g., 1-2%) and cholic acid (e.g., 0.5%) to enhance cholesterol absorption.

  • Maintain the animals on this diet for a sufficient period (e.g., 2-4 weeks) to establish elevated plasma cholesterol levels.

2. Drug Administration:

  • Divide the hypercholesterolemic rats into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) to the treatment group at the desired dosage(s).

  • Administer the vehicle (the solvent used to dissolve this compound) to the control group.

  • Continue the treatment for a specified duration.

3. Sample Collection and Analysis:

  • Collect blood samples at baseline and at various time points during the study.

  • Separate the plasma and measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglyceride levels using standard enzymatic assay kits.

  • At the end of the study, euthanize the animals and collect the liver.

  • Prepare liver homogenates and microsomal fractions to measure hepatic ACAT activity as described in the in vitro protocol.

  • Analyze the lipid content (free cholesterol and cholesteryl esters) in the liver.

4. Data Analysis:

  • Compare the plasma lipid profiles and hepatic parameters between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of ACAT inhibitors like this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Library Compound Library (including this compound) Microsomal_Assay Microsomal ACAT Activity Assay Compound_Library->Microsomal_Assay IC50_Determination IC50 Value Determination Microsomal_Assay->IC50_Determination Lead_Identification Lead Compound Identification IC50_Determination->Lead_Identification Hypercholesterolemic_Model Induce Hypercholesterolemia in Animal Model Lead_Identification->Hypercholesterolemic_Model Drug_Administration Administer Lead Compound (this compound) Hypercholesterolemic_Model->Drug_Administration Sample_Collection Blood and Tissue Sample Collection Drug_Administration->Sample_Collection Data_Analysis Analysis of Plasma Lipids and Hepatic ACAT Activity Sample_Collection->Data_Analysis Efficacy_Assessment Assessment of In Vivo Efficacy Data_Analysis->Efficacy_Assessment

Workflow for ACAT Inhibitor Evaluation.

This technical guide provides a foundational understanding of the this compound ACAT inhibition pathway. Further in-depth research and access to the primary literature are recommended for a more detailed exploration of this compound and its therapeutic potential.

References

FCE 28654: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 169474-77-5 Chemical Formula: C₂₅H₃₅N₂O₇P Molecular Weight: 506.53 g/mol

Executive Summary

FCE 28654 is a water-soluble inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis, demonstrating potential as a therapeutic agent for hypercholesterolemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols based on the seminal publication by Chiari et al. (1995).[1]

Mechanism of Action

This compound exerts its pharmacological effects through the direct inhibition of ACAT. This enzyme plays a crucial role in converting free cholesterol into cholesteryl esters for storage or transport within lipoproteins. The inhibition of ACAT by this compound leads to a decrease in the intracellular pool of cholesteryl esters.

Quantitative Pharmacological Data

The inhibitory potency and in vivo efficacy of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro ACAT Inhibitory Activity of this compound
Tissue Source (Species)IC₅₀ (µM)
Aorta Microsomes (Rabbit)2.55
Intestine Microsomes (Rabbit)1.08
Liver Microsomes (Monkey)5.69

Data extracted from Chiari et al. (1995).[1]

Table 2: In Vivo Efficacy of this compound in Hypercholesterolemic Rats
ParameterTreatment Group (this compound, 15 mg/kg, p.o.)Control Group
Blood CholesterolDramatically DecreasedNo significant change
Hepatic Free/Esterified Cholesterol RatioEnhancedBaseline
Microsomal ACAT Activity (100 mg/kg, p.o.)ReducedBaseline

Data extracted from Chiari et al. (1995) as cited by MedChemExpress.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for this compound.

In Vitro ACAT Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against ACAT in microsomal preparations.

1. Preparation of Microsomes:

  • Tissues (rabbit aorta, rabbit intestine, monkey liver) are homogenized in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in the buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford or Lowry assay).

2. ACAT Activity Assay:

  • The reaction mixture contains microsomal protein, a cholesterol substrate (e.g., cholesterol dissolved in a small volume of acetone (B3395972) and mixed with bovine serum albumin), and the test compound (this compound) at various concentrations.

  • The reaction is initiated by the addition of a radiolabeled acyl-CoA substrate, typically [¹⁴C]oleoyl-CoA.

  • The mixture is incubated at 37°C for a specified time.

  • The reaction is terminated by the addition of a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

3. Quantification and Data Analysis:

  • The lipid phase is extracted, and the cholesteryl esters are separated from free fatty acids by thin-layer chromatography (TLC).

  • The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter.

  • The percent inhibition of ACAT activity at each concentration of this compound is calculated relative to a vehicle control.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hypercholesterolemia Model in Rats

This protocol describes the evaluation of the cholesterol-lowering effects of this compound in a diet-induced hypercholesterolemic rat model.

1. Animal Model and Diet:

  • Male Wistar rats are used for the study.

  • Hypercholesterolemia is induced by feeding the animals a high-cholesterol diet (HCD) for a specified period. The composition of the HCD typically includes standard chow supplemented with cholesterol and cholic acid to enhance cholesterol absorption.

2. Drug Administration:

  • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) by gavage at the specified doses (15 mg/kg or 100 mg/kg).

  • The control group receives the vehicle only.

3. Sample Collection and Analysis:

  • Blood samples are collected at designated time points post-dosing via retro-orbital bleeding or cardiac puncture.

  • The liver is excised, weighed, and a portion is used for the preparation of microsomes to measure ACAT activity, while another portion is used for lipid analysis.

  • Plasma total cholesterol, as well as free and esterified cholesterol in the liver, are determined using enzymatic colorimetric assays.

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the ACAT enzyme, which is a central hub in cellular cholesterol metabolism.

ACAT_Inhibition_Pathway cluster_cellular_cholesterol Cellular Cholesterol Homeostasis Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Lipid Droplets Storage in Lipid Droplets Cholesteryl Esters->Lipid Droplets This compound This compound This compound->ACAT Inhibits

This compound inhibits the ACAT enzyme, blocking cholesterol esterification.
Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

In_Vivo_Workflow Start Start Induce Hypercholesterolemia Induce Hypercholesterolemia Start->Induce Hypercholesterolemia Group Allocation Animal Grouping (Control vs. This compound) Induce Hypercholesterolemia->Group Allocation Oral Administration Administer this compound (p.o.) Group Allocation->Oral Administration Sample Collection Blood & Liver Collection Oral Administration->Sample Collection Biochemical Analysis Cholesterol & ACAT Activity Measurement Sample Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis End End Data Analysis->End

Workflow for the in vivo evaluation of this compound in a rat model.

References

FCE 28654: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of FCE 28654, a potent, water-soluble inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information presented herein is intended to support research and development activities by providing critical data and methodologies for the handling and formulation of this compound.

Core Compound Properties

This compound (CAS Number: 169474-77-5) is a urea (B33335) derivative with a molecular formula of C₂₅H₃₅N₂O₇P and a molecular weight of 506.53 g/mol . Its primary mechanism of action is the inhibition of ACAT, an enzyme crucial in the esterification of cholesterol. This inhibition has been shown to be effective in microsomal preparations from various animal tissues.

Solubility Profile

The solubility of this compound is a key consideration for its use in in vitro and in vivo studies. The compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mMA common solvent for in vitro assays.

Experimental Protocol for Solubility Determination (Representative)

A typical protocol for determining the solubility of this compound in a given solvent would involve the following steps:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The solution is centrifuged or filtered (using a filter compatible with the solvent) to remove any undissolved compound.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in terms of molarity (e.g., mM) or mass/volume (e.g., mg/mL).

Stability Profile

Understanding the stability of this compound is critical for ensuring the integrity of experimental results and for developing stable formulations.

ConditionStabilityRecommended Storage
Solid StateStable-20°C
In DMSO SolutionTo be determined-20°C for short-term, -80°C for long-term

Experimental Protocol for Stability Assessment (Representative)

A stability-indicating HPLC method is essential for assessing the degradation of this compound. The following protocol outlines a general approach:

  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This typically involves testing different columns, mobile phases, and gradient conditions.

  • Forced Degradation Studies: Subject solutions of this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation pathways and confirming the resolving power of the analytical method. Stress conditions often include:

    • Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 80°C).

    • Photostability: Exposing the solution to UV light.

  • Sample Analysis: Analyze the stressed samples at various time points using the validated HPLC method.

  • Data Analysis: Quantify the amount of remaining this compound and identify and quantify any major degradation products. The stability is then reported based on the percentage of the initial compound remaining over time under specific conditions.

Visualizing Key Processes

To further aid in the understanding of this compound's mechanism and handling, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

ACAT_Inhibition_Pathway cluster_cell Cell Dietary_Cholesterol Dietary Cholesterol Intracellular_Cholesterol Intracellular Cholesterol Pool Dietary_Cholesterol->Intracellular_Cholesterol ACAT ACAT Intracellular_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters (Storage/Secretion) ACAT->Cholesteryl_Esters FCE_28654 This compound FCE_28654->ACAT Solubility_Workflow cluster_workflow Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Centrifuge/Filter to remove undissolved solid B->C D Analyze supernatant by HPLC C->D E Quantify concentration D->E

FCE 28654: An In-Depth Technical Guide to the In Vitro Cholesterol Esterification Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro cholesterol esterification assay, with a specific focus on the compound FCE 28654, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document details the underlying biological pathways, experimental protocols, and quantitative data related to the inhibition of cholesterol esterification by this compound.

Introduction: The Role of ACAT in Cholesterol Homeostasis

Cholesterol is an essential lipid for maintaining cellular structure and function. However, excess free cholesterol can be toxic to cells. To prevent this, cells convert free cholesterol into a more inert form, cholesteryl esters, through a process called esterification. This reaction is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).

There are two main isoforms of this enzyme:

  • ACAT1: Found ubiquitously in various tissues, ACAT1 is primarily involved in storing cholesterol within cells as cytoplasmic lipid droplets.[1][2]

  • ACAT2: Primarily located in the liver and intestines, ACAT2 plays a crucial role in the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.[1][2][3]

By catalyzing the formation of cholesteryl esters, ACAT enzymes are central to maintaining cellular cholesterol homeostasis.[4][5] The inhibition of ACAT is a therapeutic target for managing conditions associated with high cholesterol, such as atherosclerosis.

This compound is a known inhibitor of ACAT.[4][6] Understanding its effects on cholesterol esterification through in vitro assays is a critical step in evaluating its therapeutic potential.

Signaling Pathway: Cholesterol Esterification

The esterification of cholesterol is a key intracellular process for managing cholesterol levels. The pathway involves the enzymatic action of ACAT, which is located in the endoplasmic reticulum.

Cholesterol_Esterification_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_storage Storage / Transport Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA ACAT ACAT1 / ACAT2 Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Lipoproteins Lipoproteins (VLDL, Chylomicrons) Cholesteryl_Ester->Lipoproteins FCE_28654 This compound FCE_28654->ACAT Inhibition

Caption: Cholesterol Esterification Pathway and Inhibition by this compound.

Quantitative Data: this compound Inhibition of ACAT

This compound has been shown to be an inhibitor of ACAT, with varying potency depending on the tissue source of the microsomal preparation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

Tissue Source (Species)TargetIC50 (µM)
Aorta (Rabbit)ACAT2.55
Intestine (Rabbit)ACAT1.08
Liver (Monkey)ACAT5.69

Data compiled from publicly available sources.[4][6][7]

Experimental Protocols: In Vitro ACAT Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of a compound like this compound against ACAT in a cell-free system using a radiolabeled substrate.

Preparation of Microsomes
  • Tissue Homogenization: Homogenize fresh or frozen liver tissue from a suitable animal model (e.g., rat, rabbit, or monkey) in a cold buffer solution.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to isolate the microsomal fraction, which is rich in ACAT enzymes. The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

ACAT Activity Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), a known amount of microsomal protein, bovine serum albumin (BSA), and a source of unlabeled cholesterol (e.g., cholesterol-rich liposomes).

  • Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. A vehicle control (e.g., DMSO) should also be included. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding a radiolabeled fatty acyl-CoA, such as [¹⁴C]oleoyl-CoA, to the reaction mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a specific period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solvent mixture, typically chloroform:methanol (2:1).

Lipid Extraction and Analysis
  • Phase Separation: After adding the stop solution, vortex the tubes and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., petroleum ether:diethyl ether:acetic acid) to separate the cholesteryl esters from other lipids.[4]

  • Quantification:

    • Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

    • Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.

    • Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the amount of radiolabeled cholesteryl ester formed in each reaction.

  • Determine the percent inhibition of ACAT activity at each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro ACAT inhibition assay.

ACAT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsome_Prep Microsome Preparation Reaction_Setup Set up Reaction: Microsomes + Inhibitor Microsome_Prep->Reaction_Setup Inhibitor_Prep Inhibitor Dilution (this compound) Inhibitor_Prep->Reaction_Setup Substrate_Prep Substrate Mix ([14C]oleoyl-CoA) Reaction_Start Start Reaction: Add Substrate Substrate_Prep->Reaction_Start Preincubation Pre-incubation (37°C) Reaction_Setup->Preincubation Preincubation->Reaction_Start Incubation Incubation (37°C) Reaction_Start->Incubation Reaction_Stop Stop Reaction: Add Chloroform:Methanol Incubation->Reaction_Stop Lipid_Extraction Lipid Extraction Reaction_Stop->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification Data_Analysis IC50 Calculation Quantification->Data_Analysis

Caption: Workflow for a typical in vitro ACAT inhibition assay.

Conclusion

The in vitro cholesterol esterification assay is a fundamental tool for characterizing the potency and mechanism of ACAT inhibitors like this compound. By utilizing microsomal preparations and radiolabeled substrates, researchers can obtain quantitative data, such as IC50 values, which are essential for the preclinical evaluation of potential therapeutic agents targeting cholesterol metabolism. The detailed protocols and workflows provided in this guide serve as a foundational resource for scientists engaged in drug discovery and development in the field of cardiovascular and metabolic diseases.

References

An In-depth Technical Guide on the Discovery and Synthesis of FCE 28654

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 28654 is a potent, water-soluble inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental protocols for its evaluation, and a summary of its biological activity.

Introduction

Elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, are a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol to form cholesteryl esters. This process is crucial for the intestinal absorption of dietary cholesterol and for the packaging of cholesterol into lipoproteins in the liver. Inhibition of ACAT is therefore a promising therapeutic strategy for lowering plasma cholesterol levels and preventing the progression of atherosclerosis. This compound emerged from research efforts to develop potent and selective ACAT inhibitors with favorable pharmacological properties, including water solubility for potential intravenous administration.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of ACAT. Its primary mechanism of action is the blockage of the active site of the ACAT enzyme, thereby preventing the conversion of free cholesterol into its esterified form. This inhibition leads to a reduction in the absorption of dietary cholesterol from the intestine and a decrease in the secretion of very-low-density lipoprotein (VLDL) cholesterol from the liver.

Signaling Pathway of ACAT Inhibition

The following diagram illustrates the central role of ACAT in cholesterol metabolism and the impact of its inhibition by this compound.

ACAT_Inhibition_Pathway cluster_Intestine Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Liver Hepatocyte Dietary Cholesterol Dietary Cholesterol Free Cholesterol_Enterocyte Free Cholesterol Dietary Cholesterol->Free Cholesterol_Enterocyte ACAT_Enterocyte ACAT Free Cholesterol_Enterocyte->ACAT_Enterocyte Cholesteryl Esters_Enterocyte Cholesteryl Esters ACAT_Enterocyte->Cholesteryl Esters_Enterocyte Chylomicrons Chylomicrons Cholesteryl Esters_Enterocyte->Chylomicrons Bloodstream Bloodstream FCE_28654_Enterocyte This compound FCE_28654_Enterocyte->ACAT_Enterocyte Free Cholesterol_Liver Free Cholesterol ACAT_Liver ACAT Free Cholesterol_Liver->ACAT_Liver Cholesteryl Esters_Liver Cholesteryl Esters ACAT_Liver->Cholesteryl Esters_Liver VLDL VLDL Cholesteryl Esters_Liver->VLDL FCE_28654_Liver This compound FCE_28654_Liver->ACAT_Liver

Figure 1: Mechanism of ACAT Inhibition by this compound.

Synthesis of this compound

While the seminal paper by Chiari et al. (1995) describes the synthesis of this compound, the full text containing the detailed experimental protocol was not accessible through available public resources. The molecular formula of this compound is C25H35N2O7P, and its CAS number is 169474-77-5. The synthesis would likely involve multi-step organic chemistry reactions to construct the core structure and introduce the phosphate (B84403) group to confer water solubility.

Pharmacological Profile

The biological activity of this compound has been evaluated through both in vitro and in vivo studies.

In Vitro Activity

This compound has demonstrated inhibitory activity against ACAT from various sources. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Source of Microsomal ACAT IC50 (µM)
Rabbit Aorta2.55
Rabbit Intestine1.08
Monkey Liver5.69

Table 1: In Vitro Inhibitory Activity of this compound against ACAT

In Vivo Activity

In vivo studies in hypercholesterolemic rats have shown that this compound can significantly lower blood cholesterol levels. Oral administration of this compound at a dose of 15 mg/kg resulted in a marked decrease in plasma cholesterol.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay

This protocol describes a general method for determining the in vitro potency of ACAT inhibitors using microsomal preparations.

ACAT_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Analysis A Isolate Microsomes (from liver, intestine, or aorta) D Pre-incubate Microsomes with Test Compound A->D B Prepare Substrate: [14C]oleoyl-CoA E Initiate reaction with [14C]oleoyl-CoA B->E C Prepare Test Compound (this compound in DMSO) C->D D->E F Incubate at 37°C E->F G Stop reaction (e.g., with isopropanol/heptane) F->G H Extract Lipids G->H I Separate Cholesteryl Esters (Thin Layer Chromatography) H->I J Quantify Radioactivity (Scintillation Counting) I->J K Calculate IC50 J->K

Figure 2: General Workflow for In Vitro ACAT Inhibition Assay.

Methodology:

  • Microsome Preparation: Microsomes are prepared from the tissue of interest (e.g., rabbit aorta, intestine, or monkey liver) by homogenization and differential centrifugation. The protein concentration of the microsomal fraction is determined.

  • Assay Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), bovine serum albumin (BSA), and the microsomal preparation.

  • Inhibitor Addition: The test compound, this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with solvent only is also prepared. The mixture is pre-incubated for a short period at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate, [1-14C]oleoyl-CoA.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 10-30 minutes) at 37°C.

  • Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a solvent mixture, typically isopropanol/heptane. The lipids are extracted into the organic phase.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesteryl esters. The amount of radioactivity incorporated into the cholesteryl ester fraction is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a significant discovery in the field of ACAT inhibitors, notable for its water solubility and potent in vitro and in vivo activity. This technical guide provides a foundational understanding of its discovery, mechanism of action, and methods for its pharmacological evaluation. While the specific, detailed synthesis protocol from the primary literature remains elusive, the provided information on its biological activity and general experimental methodologies offers valuable insights for researchers and drug development professionals working on novel therapies for hypercholesterolemia and atherosclerosis. Further investigation into the synthesis and preclinical development of this compound and its analogs could pave the way for new therapeutic interventions in cardiovascular disease.

FCE 28654: A Technical Whitepaper on its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 28654 is a potent, water-soluble inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol. Inhibition of ACAT by this compound has demonstrated significant hypocholesterolemic effects in preclinical studies. This technical guide provides a comprehensive overview of the biological activity, therapeutic targets, and experimental protocols related to this compound, intended to support further research and drug development efforts in the field of cardiovascular disease and lipid metabolism.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been identified as a key therapeutic target for managing hypercholesterolemia. ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. By inhibiting ACAT, this compound reduces the absorption of dietary cholesterol and modulates the production of lipoproteins, thereby lowering plasma cholesterol levels.

Core Target: Acyl-CoA: Cholesterol Acyltransferase (ACAT)

The primary molecular target of this compound is Acyl-CoA: Cholesterol Acyltransferase (ACAT). There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in maintaining cellular cholesterol homeostasis in various tissues. ACAT2 is predominantly found in the intestine and liver and plays a significant role in the absorption of dietary cholesterol and the assembly and secretion of very-low-density lipoprotein (VLDL). This compound has been shown to inhibit ACAT activity in microsomes from various tissues, indicating its potential to interfere with both ACAT1 and ACAT2.

Quantitative Data: In Vitro Inhibition of ACAT

The inhibitory activity of this compound against ACAT has been quantified using in vitro assays with microsomal preparations from different species and tissues. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

SpeciesTissueIC50 (µM)
RabbitAorta2.55[1]
RabbitIntestine1.08[1]
MonkeyLiver5.69[1]

Biological Activity of this compound

The biological activity of this compound extends from in vitro enzyme inhibition to in vivo modulation of lipid profiles in animal models of hypercholesterolemia.

In Vivo Efficacy in Hypercholesterolemic Rats

Oral administration of this compound has been shown to produce a significant dose-dependent reduction in plasma cholesterol levels in hypercholesterolemic rats.[1] Key findings from in vivo studies are summarized below:

Animal ModelDosageRoute of AdministrationKey Effects
Hypercholesterolemic Rats15 mg/kgOral (p.o.)Dramatically decreased blood cholesterol; enhanced the free/esterified cholesterol ratio in the liver.[1]
Hypercholesterolemic Rats100 mg/kgOral (p.o.)Reduced microsomal ACAT activity in plasma.[1]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting ACAT within the cholesterol metabolism pathway. By blocking the esterification of cholesterol, this compound increases the intracellular pool of free cholesterol. This, in turn, leads to a series of downstream regulatory events, including the downregulation of HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the upregulation of LDL receptors, which enhances the clearance of LDL cholesterol from the circulation.

Figure 1: Simplified signaling pathway of cholesterol metabolism and the inhibitory action of this compound on ACAT.

Experimental Protocols

In Vitro ACAT Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound on ACAT in microsomal preparations.

Materials:

  • Microsomes (e.g., from rabbit aorta, rabbit intestine, or monkey liver)

  • [1-14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • This compound

  • Assay Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction termination solution: Isopropanol/Heptane (B126788) (4:1 v/v)

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • TLC developing solvent: Heptane/Diethyl ether/Acetic acid (80:20:1 v/v/v)

  • Scintillation counter

Procedure:

  • Microsome Preparation: Isolate microsomes from the target tissue using differential centrifugation. Resuspend the microsomal pellet in the assay buffer.

  • Reaction Mixture: In a reaction tube, combine the microsomal protein (typically 50-100 µg), BSA (to bind free fatty acids), and this compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture for 10-20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the isopropanol/heptane solution.

  • Lipid Extraction: Add heptane and water, vortex, and centrifuge to separate the phases. The upper organic phase contains the lipids.

  • TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using the specified solvent system. This will separate the cholesteryl esters from other lipids.

  • Quantification: Scrape the silica gel corresponding to the cholesteryl ester band and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

ACAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Isolate Microsomes prep2 Prepare Reaction Mixture (Microsomes, BSA, this compound) prep1->prep2 react1 Pre-incubate at 37°C prep2->react1 react2 Add [14C]Oleoyl-CoA react1->react2 react3 Incubate at 37°C react2->react3 react4 Terminate Reaction react3->react4 analysis1 Lipid Extraction react4->analysis1 analysis2 Thin-Layer Chromatography analysis1->analysis2 analysis3 Quantify Radioactivity analysis2->analysis3 analysis4 Calculate IC50 analysis3->analysis4 InVivo_Workflow start Acclimatize Rats induce Induce Hypercholesterolemia (High-Cholesterol Diet) start->induce group Group and Treat (Vehicle or this compound) induce->group collect Collect Blood Samples group->collect analyze Analyze Plasma Lipids (TC, HDL, TG, LDL) collect->analyze end Evaluate Efficacy analyze->end

References

FCE 28654: A Technical Guide for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, FCE 28654, and its application in atherosclerosis research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters.[1][2][3] By blocking this enzymatic activity, this compound aims to prevent the accumulation of cholesteryl esters within macrophages in the arterial wall, a critical step in the formation of foam cells and the development of atherosclerotic plaques. There are two isoforms of ACAT: ACAT1, which is ubiquitous and plays a role in foam cell formation, and ACAT2, which is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. This compound has been shown to inhibit ACAT in various tissues.

Quantitative Data

The following tables summarize the reported in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro ACAT Inhibitory Activity of this compound

Tissue SourceAnimal ModelIC50 (µM)
Aortic MicrosomesRabbit2.55[1][3]
Intestinal MicrosomesRabbit1.08[1][3]
Liver MicrosomesMonkey5.69[1][3]

Table 2: In Vivo Effects of this compound in Hypercholesterolemic Rats

Dosage (p.o.)EffectAnimal Model
15 mg/kgDramatically decreased blood cholesterol; enhanced the free/esterified cholesterol ratio in the liver.Hypercholesterolemic Rats[1]
100 mg/kgReduced microsomal ACAT activity in rat plasma.Hypercholesterolemic Rats[1]

Experimental Protocols

This section details the methodologies for key experiments involving this compound, based on established protocols for ACAT inhibitors.

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This protocol outlines the measurement of this compound's inhibitory effect on ACAT activity in isolated microsomes.

1. Microsome Preparation:

  • Euthanize the animal model (e.g., rabbit, monkey) and harvest the target tissues (aorta, intestine, or liver) in ice-cold buffer.

  • Mince the tissues and homogenize them in a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACAT Activity Assay:

  • In a reaction tube, combine the microsomal preparation, a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton WR-1339 or complexed with cyclodextrin), and this compound at various concentrations (or vehicle control).

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the enzymatic reaction by adding a radiolabeled acyl-CoA substrate, typically [1-14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a defined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Stop the reaction by adding a mixture of isopropanol (B130326) and heptane.

  • Extract the lipids, with the cholesteryl esters partitioning into the organic phase.

  • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of ACAT activity inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy in a Hypercholesterolemic Rat Model

This protocol describes the evaluation of this compound's effect on plasma and hepatic cholesterol levels in a diet-induced hypercholesterolemic rat model.

1. Animal Model Induction:

  • Use male Wistar or Sprague-Dawley rats.

  • Feed the rats a high-cholesterol diet (HCD) for a specified period (e.g., 2-4 weeks) to induce hypercholesterolemia. A typical HCD may contain 1-2% cholesterol and 0.5% cholic acid to enhance cholesterol absorption.

  • Monitor the animals' health and body weight regularly.

2. Drug Administration:

  • Randomly assign the hypercholesterolemic rats to different treatment groups: a vehicle control group and groups receiving this compound at different doses (e.g., 15 mg/kg and 100 mg/kg).

  • Administer this compound or the vehicle orally (p.o.) once daily for the duration of the study.

3. Sample Collection and Analysis:

  • At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein.

  • Separate the plasma by centrifugation.

  • Euthanize the animals and harvest the livers.

  • Analyze the plasma for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic kits.

  • Homogenize a portion of the liver tissue and extract the lipids.

  • Determine the hepatic concentrations of free cholesterol and esterified cholesterol using appropriate analytical methods (e.g., gas-liquid chromatography or enzymatic assays after saponification).

4. Data Analysis:

  • Compare the plasma lipid profiles and hepatic cholesterol levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

The following diagrams illustrate the signaling pathway of ACAT in atherosclerosis and the experimental workflows.

ACAT_Signaling_Pathway cluster_blood Bloodstream cluster_macrophage Macrophage (in Artery Wall) LDL LDL (Low-Density Lipoprotein) LDL_R LDL Receptor LDL->LDL_R Binding Endosome Endosome LDL_R->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion FC Free Cholesterol Lysosome->FC Hydrolysis ACAT ACAT FC->ACAT Substrate CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification Foam_Cell Foam Cell Formation CE->Foam_Cell FCE_28654 This compound FCE_28654->ACAT Inhibition

Caption: ACAT signaling pathway in macrophage foam cell formation.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis T1 Tissue Harvest (Aorta, Intestine, Liver) T2 Homogenization T1->T2 T3 Differential Centrifugation T2->T3 T4 Microsome Isolation T3->T4 A1 Incubate Microsomes with Cholesterol & this compound T4->A1 A2 Add [14C]oleoyl-CoA to start reaction A1->A2 A3 Stop Reaction & Extract Lipids A2->A3 A4 TLC Separation A3->A4 A5 Quantify Radiolabeled Cholesteryl Esters A4->A5 D1 Calculate % Inhibition A5->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for in vitro ACAT inhibition assay.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment cluster_endpoint Endpoint Analysis M1 Select Rat Strain M2 Induce Hypercholesterolemia (High-Cholesterol Diet) M1->M2 T1 Randomize into Groups (Vehicle, this compound) M2->T1 T2 Oral Administration (p.o.) of this compound T1->T2 E1 Collect Blood & Liver Samples T2->E1 E2 Analyze Plasma Lipids (TC, LDL, HDL) E1->E2 E3 Analyze Hepatic Cholesterol (Free vs. Esterified) E1->E3 E4 Statistical Analysis E2->E4 E3->E4

Caption: Workflow for in vivo efficacy study in rats.

References

FCE 28654: A Technical Whitepaper on its Role in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 28654 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By blocking the esterification of cholesterol, this compound has demonstrated significant effects on lipid profiles, particularly in preclinical models of hypercholesterolemia. This technical guide provides an in-depth overview of the core principles behind this compound's mechanism of action, its impact on lipid metabolism, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and lipid metabolism.

Introduction to this compound and its Target: ACAT

This compound is a pharmacological agent designed to inhibit the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1] There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2] By inhibiting ACAT, this compound effectively reduces the storage and secretion of cholesteryl esters, thereby influencing plasma lipid levels.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against ACAT has been quantified in various microsomal preparations. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy in different tissues.

Tissue SourceIC50 (µM)
Rabbit Aorta Microsomes2.55
Rabbit Intestine Microsomes1.08
Monkey Liver Microsomes5.69

Table 1: In vitro inhibitory activity of this compound against ACAT in various microsomal preparations.

In vivo studies using a hypercholesterolemic rat model have demonstrated the lipid-lowering effects of this compound.

Treatment GroupDosagePlasma Cholesterol ReductionHepatic Free/Esterified Cholesterol RatioMicrosomal ACAT Activity
This compound15 mg/kg (p.o.)Dramatic DecreaseEnhancedNot specified
This compound100 mg/kg (p.o.)Not specifiedNot specifiedReduced

Table 2: In vivo effects of this compound in hypercholesterolemic rats.

Signaling Pathways and Experimental Workflows

The inhibition of ACAT by this compound has downstream effects on cellular cholesterol homeostasis, including the Sterol Regulatory Element-Binding Protein (SREBP) pathway. When intracellular free cholesterol levels are low, the SREBP-2 transcription factor is activated, leading to the increased expression of genes involved in cholesterol synthesis and uptake. By preventing the esterification of free cholesterol, ACAT inhibitors can lead to an increase in the intracellular free cholesterol pool, which in turn can suppress the activation of SREBP-2.[3][4]

ACAT_Inhibition_Pathway This compound This compound ACAT ACAT This compound->ACAT Inhibits Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Free Cholesterol Free Cholesterol Free Cholesterol->ACAT SREBP2_processing SREBP-2 Processing Free Cholesterol->SREBP2_processing Suppresses SREBP2_n Nuclear SREBP-2 SREBP2_processing->SREBP2_n Activation Target_Genes Target Gene Expression (e.g., LDLR, HMGCR) SREBP2_n->Target_Genes Induces

Figure 1: Signaling pathway of ACAT inhibition by this compound.

The following workflow outlines the key stages in evaluating the efficacy of an ACAT inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Microsome_Prep Microsome Preparation ACAT_Assay ACAT Inhibition Assay (IC50) Microsome_Prep->ACAT_Assay Animal_Model Induce Hypercholesterolemia in Rats ACAT_Assay->Animal_Model Proceed to In Vivo Treatment This compound Administration Animal_Model->Treatment Plasma_Analysis Plasma Lipoprotein Analysis Treatment->Plasma_Analysis Hepatic_Analysis Hepatic Lipid Analysis Treatment->Hepatic_Analysis

Figure 2: Experimental workflow for this compound evaluation.

Experimental Protocols

Microsomal ACAT Activity Assay

This protocol is a general method for determining the in vitro inhibitory activity of compounds against ACAT in microsomal preparations.

Materials:

  • Microsomes (e.g., from rabbit aorta, intestine, or monkey liver)

  • [1-14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • This compound (or other test compounds)

  • Tris-HCl buffer

  • Heptane/Isopropanol extraction solvent

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • Prepare microsomal protein suspension in Tris-HCl buffer.

  • Pre-incubate the microsomal suspension with various concentrations of this compound and BSA for a specified time at 37°C.

  • Initiate the reaction by adding [1-14C]oleoyl-CoA.

  • Incubate the reaction mixture for a defined period at 37°C.

  • Stop the reaction by adding the heptane/isopropanol solvent.

  • Extract the lipids and separate the cholesteryl esters from unesterified oleoyl-CoA using TLC.

  • Quantify the radioactivity of the cholesteryl ester spots to determine ACAT activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Hypercholesterolemic Rat Model

This protocol describes a common method for inducing hypercholesterolemia in rats to study the in vivo effects of lipid-lowering agents.

Materials:

  • Male Wistar rats

  • Standard rat chow

  • High-cholesterol diet (typically supplemented with cholesterol and cholic acid)

  • This compound

Procedure:

  • Acclimatize rats to the housing conditions for at least one week on a standard chow diet.

  • Induce hypercholesterolemia by feeding the rats a high-cholesterol diet for a period of several weeks.

  • Monitor plasma cholesterol levels to confirm the development of hypercholesterolemia.

  • Once hypercholesterolemia is established, divide the rats into control and treatment groups.

  • Administer this compound (e.g., 15 mg/kg or 100 mg/kg, orally) to the treatment group daily for the duration of the study. The control group receives the vehicle.

  • At the end of the treatment period, collect blood samples for plasma lipoprotein analysis and liver tissue for hepatic lipid analysis.

Analysis of Plasma Lipoprotein Composition

This protocol outlines a general procedure for the separation and analysis of plasma lipoproteins.

Materials:

  • Plasma samples

  • Ultracentrifuge and rotors

  • Potassium bromide (KBr) for density adjustments

  • Reagents for cholesterol and triglyceride quantification

Procedure:

  • Perform sequential ultracentrifugation of plasma samples at different densities to isolate VLDL, LDL, and HDL fractions.

  • Adjust the density of the plasma with KBr solutions for each centrifugation step.

  • After each spin, carefully collect the lipoprotein fractions.

  • Quantify the cholesterol and triglyceride content in each lipoprotein fraction using enzymatic colorimetric assays.

Quantification of Hepatic Lipid Content

This protocol provides a general method for extracting and quantifying lipids from liver tissue.

Materials:

  • Liver tissue samples

  • Chloroform/Methanol (2:1, v/v) extraction solvent

  • Saline solution

  • Reagents for cholesterol and triglyceride quantification

Procedure:

  • Homogenize a known weight of liver tissue.

  • Extract the total lipids from the homogenate using the chloroform/methanol solvent system (Folch method).

  • Wash the lipid extract with a saline solution to remove non-lipid contaminants.

  • Separate the organic phase containing the lipids.

  • Evaporate the solvent and resuspend the lipid extract in a suitable solvent.

  • Quantify the total cholesterol and triglyceride content in the lipid extract using enzymatic colorimetric assays.

Conclusion

This compound demonstrates significant potential as a modulator of lipid metabolism through its potent inhibition of ACAT. The data presented in this whitepaper highlight its efficacy in both in vitro and in vivo settings. The provided experimental protocols offer a foundational framework for researchers to further investigate the pharmacological profile of this compound and other ACAT inhibitors. Further studies are warranted to fully elucidate its impact on various lipoprotein subfractions and the intricate regulatory networks of lipid homeostasis.

References

Methodological & Application

FCE 28654 protocol for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

[2] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945032/ PMID: 35328906 Full text links Cite DOI: 10.3390/ijms23063309 No abstract available Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United-States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United-States R01 AG059789/AG/NIA NIH HHS/United-States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United-States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United-States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United-States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United-States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United-States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United-States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United-States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United-States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United-States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United-States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United-tates R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03 AG058941/AG/NIA NIH HHS/United States R01 AR060742/AR/NIAMS NIH HHS/United States R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States Show all 13 grants Page navigation Personalized content Follow NCBI Connect with NLM National Library of Medicine 8600 Rockville Pike Bethesda, MD 20894 Web Policies FOIA HHS Vulnerability Disclosure Help Accessibility Careers NLM Support Center PMC NLM Logo National Institutes of Health U.S. Department of Health & Human Services USA.gov Search results Actions Cite Favorites Add to collections Similar articles New Selective Androgen Receptor Modulators (SARMs) as Potential Complements in Andropause Treatment. Gaspari V, et al. Int J Mol Sci. 2022. PMID: 35328906Free PMC article. Skeletal muscle as a driver and mediator of cardiometabolic health. De-la-O-Abrego M, et al. Am J Physiol Endocrinol Metab. 2024. PMID: 37947703Free PMC article. The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. Basaria S, et al. J Gerontol A Biol Sci Med Sci. 2013. PMID: 22459616Free PMC article. See all similar articles Cited by 2 articles The role of androgen receptor in skeletal muscle. Bhasin S. PMID: 30048560Review. Androgen receptor in muscle and bone. PMID: 29532824Review. Publication types LinkOut - more resources Full text at journal site MeSH terms Androgens Animals Drug Discovery Humans Male Receptors, Androgen SARMs Testosterone Substances Androgens Receptors, Androgen Testosterone Related information Cited in PMC References for this PMC Article Create a file for external citation management software Grant support R01 AG031747/AG/NIA NIH HHS/United States U24 DK116788/DK/NIDDK NIH HHS/United States R01 AG044051/AG/NIA NIH HHS/United States R01 AG059789/AG/NIA NIH HHS/United States R01 AG062638/AG/NIA NIH HHS/United States R01 AG042190/AG/NIA NIH HHS/United States R01 HD084382/HD/NICHD NIH HHS/United States P30 AG031679/AG/NIA NIH HHS/United States R01 AG049899/AG/NIA NIH HHS/United States R03

Application Notes and Protocols for FCE 28654 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCE 28654 is an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By blocking ACAT, this compound prevents the esterification and storage of excess cholesterol in cells. This mechanism of action has led to its investigation primarily for its potential effects on cholesterol levels and related metabolic conditions. Preclinical studies in rodent models have been instrumental in characterizing the pharmacological profile of this compound. These application notes provide a summary of reported dosages and detailed protocols for the administration of this compound in rat and mouse models, based on available scientific literature.

Data Presentation

The following tables summarize the quantitative data on this compound dosage and administration in rodent models based on published studies.

SpeciesModelDosageAdministration RouteObserved Effect
RatHypercholesterolemic15 mg/kgOral (p.o.)Dramatically decreased blood cholesterol and modified the hepatic cholesterol pattern.[1][2]
RatNot Specified100 mg/kgOral (p.o.)Reduced microsomal ACAT activity in plasma.[1][3]

No specific dosage information for this compound in mouse models was identified in the public domain at the time of this writing.

Experimental Protocols

Detailed methodologies for the administration of this compound are crucial for reproducible experimental outcomes. Below are generalized protocols for common administration routes in rodents. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage (p.o.) in Rats

This protocol is based on the reported oral administration of this compound in rats.[1][2][3]

Materials:

  • This compound

  • Appropriate vehicle (e.g., 10% aqueous solution of gum arabic, water for injection)

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat's weight)

  • Syringes (appropriately sized for the calculated volume)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimate the rats to the housing conditions for at least one week prior to the experiment.

    • Weigh each rat on the day of dosing to accurately calculate the required volume of the this compound formulation.

  • Formulation Preparation:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 15 mg/kg or 100 mg/kg in a volume of 5-10 mL/kg).

    • Ensure the formulation is well-mixed before each administration.

  • Administration:

    • Gently restrain the rat. One common method is to hold the rat by the scruff of the neck with the non-dominant hand to control head movement.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.

    • With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, over the tongue, and into the esophagus.

    • Slowly and steadily advance the needle to the predetermined depth.

    • Administer the this compound formulation smoothly.

    • Carefully withdraw the needle.

    • Monitor the animal for a short period after administration for any signs of distress, such as choking or difficulty breathing.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any adverse effects according to the experimental protocol and IACUC guidelines.

Visualizations

Signaling Pathway of this compound

FCE_28654_Pathway cluster_cell Cell Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibition

Caption: Mechanism of action of this compound as an ACAT inhibitor.

Experimental Workflow for Oral Administration of this compound

FCE_28654_Workflow Animal Acclimation Animal Acclimation Dose Calculation Dose Calculation Animal Acclimation->Dose Calculation Formulation Preparation Formulation Preparation Dose Calculation->Formulation Preparation Oral Gavage Administration Oral Gavage Administration Formulation Preparation->Oral Gavage Administration Post-Dosing Monitoring Post-Dosing Monitoring Oral Gavage Administration->Post-Dosing Monitoring Data Collection Data Collection Post-Dosing Monitoring->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Caption: Experimental workflow for this compound oral administration in rodents.

References

How to prepare FCE 28654 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and chemical databases, no information was found for a compound designated "FCE 28654." This suggests that the identifier may be incorrect, represent an internal code not in the public domain, or refer to a compound that has not been scientifically described.

Without information on the chemical nature, biological activity, and supplier of this compound, it is not possible to provide accurate and reliable application notes or protocols for its use in cell culture. The preparation, handling, and application of any substance in a research setting require specific knowledge of its properties to ensure experimental success and laboratory safety.

Researchers, scientists, and drug development professionals are advised to:

  • Verify the compound identifier: Please double-check the name and any associated batch numbers or catalog information for potential typographical errors.

  • Consult the source: If this compound was obtained from a commercial supplier or a collaborating laboratory, it is recommended to contact them directly to obtain a datasheet, safety data sheet (SDS), or any available information regarding its properties and recommended handling procedures.

Once the correct identity of the compound is established, detailed protocols for its preparation and use in cell culture can be developed. These would typically include information on:

  • Solubility and recommended solvents.

  • Stability in solution and under cell culture conditions.

  • Mechanism of action and relevant signaling pathways.

  • Recommended cell lines for experimentation.

  • Working concentrations and dose-response data.

  • Detailed experimental protocols for assays such as cell viability, proliferation, and functional responses.

A generalized workflow for preparing a hypothetical compound for cell culture is illustrated below. However, the specific steps for this compound cannot be provided without its identification.

General Experimental Workflow for Compound Preparation in Cell Culture

cluster_prep Compound Preparation cluster_culture Cell Culture Application cluster_analysis Downstream Analysis stock_sol Prepare Stock Solution (e.g., in DMSO) working_sol Prepare Working Solutions (Dilute in culture medium) stock_sol->working_sol sterilize Sterile Filter (if necessary) working_sol->sterilize treat_cells Treat Cells with Compound sterilize->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate (Specific time course) treat_cells->incubate viability Cell Viability/Proliferation Assay incubate->viability functional Functional Assays incubate->functional molecular Molecular Analysis (e.g., Western Blot, qPCR) incubate->molecular

Caption: General workflow for preparing and applying a compound in cell culture experiments.

Application Notes and Protocols for FCE 28654 Administration in Hypercholesterolemic Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of FCE 28654, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, in rat models of hypercholesterolemia. The protocols outlined below are based on established methodologies for inducing high cholesterol in laboratory animals and the available data on the effects of this compound.

Introduction

This compound is a water-soluble inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol within cells.[1] Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia. By preventing the esterification and subsequent storage and transport of cholesterol, ACAT inhibitors can effectively reduce plasma and hepatic cholesterol levels. In vivo studies have demonstrated that this compound dramatically decreases blood cholesterol in hypercholesterolemic rats.[1][2] Furthermore, it modifies the hepatic cholesterol profile by increasing the ratio of free to esterified cholesterol.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterTissue SourceValue (µM)
IC₅₀Rabbit Aorta Microsomes2.55
IC₅₀Rabbit Intestine Microsomes1.08
IC₅₀Monkey Liver Microsomes5.69

Data sourced from Taiclone.[1]

Table 2: In Vivo Administration and Effects of this compound in Hypercholesterolemic Rats

DosageRoute of AdministrationObserved Effects
15 mg/kgOral (p.o.)Dramatic decrease in blood cholesterol.
15 mg/kgOral (p.o.)Modification of hepatic cholesterol pattern (enhanced free/esterified cholesterol ratio).
100 mg/kgOral (p.o.)Reduction of microsomal ACAT activity in rat plasma.

Data sourced from Taiclone and GlpBio.[1][2]

Experimental Protocols

The following are detailed protocols for the induction of hypercholesterolemia in rats and the subsequent administration of this compound for efficacy testing.

Induction of Hypercholesterolemia in Rats

This protocol describes a common method for inducing high cholesterol in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Standard rodent chow

  • High-Cholesterol Diet (HCD): Standard chow supplemented with:

    • 1-2% Cholesterol

    • 0.5% Cholic Acid

    • 10-20% Fat (e.g., lard or coconut oil)

  • Metabolic cages for housing

Procedure:

  • Acclimatization: Upon arrival, acclimatize the rats to the animal facility for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Baseline Measurements: After acclimatization, record the body weight of each animal. Collect baseline blood samples via tail vein or saphenous vein puncture for lipid profiling (Total Cholesterol, HDL-C, LDL-C, Triglycerides).

  • Dietary Induction:

    • Divide the animals into a control group and a hypercholesterolemic group.

    • The control group continues to receive the standard rodent chow.

    • The hypercholesterolemic group is switched to the High-Cholesterol Diet (HCD).

  • Induction Period: Maintain the rats on their respective diets for a period of 4 to 8 weeks. The duration can be adjusted based on the desired level of hypercholesterolemia.

  • Monitoring: Monitor the body weight and food intake of the animals weekly.

  • Confirmation of Hypercholesterolemia: At the end of the induction period, collect blood samples to confirm a significant elevation in plasma cholesterol levels in the HCD group compared to the control group.

Administration of this compound

This protocol outlines the procedure for administering this compound to the hypercholesterolemic rat model.

Materials:

  • Hypercholesterolemic rats (prepared as described in Protocol 3.1)

  • This compound (purity >98%)

  • Vehicle for dissolving this compound (e.g., distilled water, as it is water-soluble)

  • Oral gavage needles

Procedure:

  • Animal Grouping:

    • Divide the confirmed hypercholesterolemic rats into at least two groups:

      • Vehicle Control Group: Receives the vehicle only.

      • This compound Treatment Group: Receives this compound.

    • A normal diet control group should also be maintained for comparison.

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in the chosen vehicle. For a 15 mg/kg dose, a 1.5 mg/mL solution would allow for a 10 mL/kg dosing volume.

    • Ensure the solution is homogenous before each administration.

  • Drug Administration:

    • Administer this compound to the treatment group at a dosage of 15 mg/kg body weight via oral gavage (p.o.).

    • Administer an equivalent volume of the vehicle to the vehicle control group.

    • The administration should be performed daily for a period of 2 to 4 weeks.

  • Monitoring: Continue to monitor body weight and food intake throughout the treatment period.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the animals overnight.

    • Collect terminal blood samples via cardiac puncture under anesthesia.

    • Euthanize the animals and collect liver tissue.

    • Plasma Analysis: Analyze plasma samples for Total Cholesterol, HDL-C, LDL-C, and Triglycerides using commercially available enzymatic kits.

    • Hepatic Analysis:

      • Homogenize a portion of the liver tissue.

      • Extract lipids from the liver homogenate.

      • Measure the levels of total and free cholesterol in the liver extracts to determine the free/esterified cholesterol ratio.

      • For mechanistic studies, microsomal fractions can be isolated to measure ACAT activity.

Visualizations

Signaling Pathway

FCE_28654_Mechanism cluster_Cell Hepatocyte / Intestinal Cell cluster_Blood Bloodstream Free_Cholesterol Intracellular Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters (Storage/Transport) ACAT->Cholesteryl_Esters Esterification Blood_Cholesterol Decreased Blood Cholesterol Cholesteryl_Esters->Blood_Cholesterol Reduced Secretion FCE_28654 This compound FCE_28654->ACAT Inhibition Experimental_Workflow A Rat Acclimatization (1 week) B Baseline Measurements (Body Weight, Blood Lipids) A->B C Dietary Groups: - Control (Standard Diet) - HCD Group (High-Cholesterol Diet) B->C D Induction Period (4-8 weeks) C->D E Confirmation of Hypercholesterolemia D->E F Treatment Groups: - Vehicle Control - this compound (15 mg/kg, p.o.) E->F G Treatment Period (2-4 weeks) F->G H Terminal Sample Collection (Blood, Liver) G->H I Biochemical Analysis (Plasma & Hepatic Lipids, ACAT Activity) H->I Logical_Relationship Start High-Cholesterol Diet in Rats Step1 Increased Intracellular Cholesterol Start->Step1 Step2 Increased ACAT Activity Step1->Step2 Step3 Increased Cholesteryl Ester Formation Step2->Step3 Effect1 Inhibition of ACAT Outcome1 Hypercholesterolemia (Elevated Blood Cholesterol) Step3->Outcome1 Intervention Administration of this compound Intervention->Effect1 Effect2 Decreased Cholesteryl Ester Formation Effect1->Effect2 Outcome2 Reduced Blood and Hepatic Cholesterol Levels Effect2->Outcome2

References

Application Notes and Protocols for FCE 28654 in Reverse Cholesterol Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCE 28654 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis, which can have significant implications for the reverse cholesterol transport (RCT) pathway. The RCT pathway is a critical physiological process for removing excess cholesterol from peripheral tissues, including macrophage foam cells in atherosclerotic plaques, and transporting it to the liver for excretion. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the various stages of reverse cholesterol transport.

Mechanism of Action in Reverse Cholesterol Transport

ACAT inhibitors like this compound are hypothesized to promote reverse cholesterol transport through several mechanisms:

  • Increased Cellular Cholesterol Efflux: By preventing the esterification and intracellular sequestration of free cholesterol, ACAT inhibition increases the pool of free cholesterol available for efflux from cells, particularly macrophages. This enhanced efflux is a crucial first step in RCT. The increased availability of free cholesterol can lead to the upregulation of cholesterol transporters such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), further promoting the transfer of cholesterol to HDL particles.

  • Modulation of Lipoprotein Metabolism: ACAT inhibition in the liver can reduce the secretion of very low-density lipoprotein (VLDL) and apolipoprotein B (apoB)-containing lipoproteins. This can lead to a favorable shift in the lipoprotein profile, potentially increasing the levels of high-density lipoprotein (HDL), the primary carrier of cholesterol in the RCT pathway.

  • Reduction of Foam Cell Formation: In the context of atherosclerosis, the inhibition of ACAT in macrophages prevents the excessive accumulation of cholesteryl esters, a hallmark of foam cell formation. This can reduce the lipid burden in the arterial wall and promote plaque stability.

Quantitative Data Summary

The following tables summarize representative quantitative data for an ACAT inhibitor, avasimibe (B1665837) (CI-1011), which belongs to the same class as this compound. This data can serve as a reference for expected outcomes when studying the effects of this compound on lipid metabolism and reverse cholesterol transport.

Table 1: In Vitro Effects of an ACAT Inhibitor (Avasimibe) on Macrophage Cholesterol Metabolism

ParameterTreatment GroupResultReference
Foam Cell FormationHuman Macrophages + AvasimibeReduction in foam cell formation[1]
Free Cholesterol EffluxHuman Macrophages + AvasimibeEnhanced free cholesterol efflux[1][2]
Modified LDL UptakeHuman Macrophages + AvasimibeInhibition of modified LDL uptake[1]
Cellular Cholesteryl Ester ContentHuman Macrophages + AvasimibeConcentration-dependent reduction[1]

Table 2: In Vivo Effects of an ACAT Inhibitor (Avasimibe) on Plasma Lipids in Animal Models

Animal ModelTreatmentTotal CholesterolVLDL-CLDL-CHDL-CTriglyceridesReference
Hypercholesterolemic HamstersAvasimibe (3-30 mg/kg/day)↓ 25-34%↓ 62-74%↓ 25-47%No significant change↓ 42-48%[3]
ApoE*3-Leiden Mice (High Cholesterol Diet)Avasimibe (0.01% in diet)↓ 56%Significant reductionSignificant reductionNo significant changeNot reported[4]

Table 3: In Vivo Effects of an ACAT Inhibitor (Avasimibe) in Humans with Combined Hyperlipidemia

Treatment GroupTotal CholesterolVLDL-CLDL-CHDL-CTriglyceridesReference
Avasimibe (50-500 mg/day)No significant change↓ up to 30%No significant changeNo significant change↓ up to 23%[5]
Atorvastatin (B1662188) + Avasimibe (in HoFH)↓ 22% (vs. -18% with atorvastatin alone)↓ 24% (vs. -13%)↓ 23% (vs. -19%)↓ 11% (vs. -6%)↓ 24% (vs. -13%)[6]

Experimental Protocols

Protocol 1: In Vitro Cholesterol Efflux Assay Using Macrophages

This protocol details the measurement of cholesterol efflux from cultured macrophages, a key initial step in RCT.

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • To differentiate monocytes into macrophages, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and treat with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[7]

2. Cholesterol Loading and Labeling:

  • After differentiation, wash the cells with serum-free medium.
  • Label the cells by incubating for 24-48 hours with RPMI-1640 containing 1% FBS, 50 µg/mL acetylated LDL (acLDL), and 1 µCi/mL [³H]-cholesterol or a fluorescent cholesterol analog like BODIPY-cholesterol.[8][9]
  • To specifically study the efflux of free cholesterol, an ACAT inhibitor like this compound (at a predetermined optimal concentration) can be included during the loading phase to prevent esterification.[10]

3. Equilibration:

  • Remove the labeling medium and wash the cells three times with phosphate-buffered saline (PBS).
  • Incubate the cells for 18-24 hours in serum-free RPMI-1640 medium containing 0.2% bovine serum albumin (BSA) to allow for equilibration of the labeled cholesterol within the cellular pools.[11]

4. Cholesterol Efflux:

  • Wash the cells with PBS.
  • Initiate cholesterol efflux by adding serum-free medium containing the desired cholesterol acceptors, such as apolipoprotein A-I (apoA-I; 10 µg/mL) or HDL (50 µg/mL).
  • Include experimental wells containing this compound at various concentrations to assess its effect on efflux to the acceptors.
  • Incubate for 4-24 hours.

5. Sample Collection and Analysis:

  • Collect the medium (containing the effluxed cholesterol).
  • Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 N NaOH).
  • Measure the radioactivity in both the medium and the cell lysate using a scintillation counter (for [³H]-cholesterol) or fluorescence using a plate reader (for BODIPY-cholesterol).[12]
  • Calculate the percentage of cholesterol efflux as: (counts or fluorescence in medium / (counts or fluorescence in medium + counts or fluorescence in cell lysate)) x 100%.

Protocol 2: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay in Mice

This protocol measures the complete RCT pathway from macrophages to fecal excretion.

1. Macrophage Preparation and Labeling:

  • Isolate peritoneal macrophages from mice or use a macrophage cell line like J774.
  • Culture the macrophages and load them with 50 µg/mL acLDL and 2 µCi/mL [³H]-cholesterol for 24 hours.[13]
  • Wash the cells extensively with PBS to remove unincorporated label.

2. Animal Treatment:

  • Administer this compound or vehicle control to mice (e.g., C57BL/6) via oral gavage or as a dietary supplement for a specified period.

3. Injection of Labeled Macrophages:

  • Harvest the [³H]-cholesterol-labeled macrophages and inject a known amount of cells (e.g., 2-5 x 10^6 cells in 0.5 mL PBS) intraperitoneally into the treated and control mice.[13][14]

4. Sample Collection:

  • House the mice in metabolic cages for individual feces and urine collection.
  • Collect feces daily for 48-72 hours.
  • At the end of the experiment (e.g., 48 or 72 hours), collect a terminal blood sample via cardiac puncture and harvest the liver.

5. Sample Analysis:

  • Plasma: Measure the [³H]-cholesterol in an aliquot of plasma to determine the appearance of the tracer in the circulation.
  • Liver: Homogenize the liver and extract lipids to measure the amount of [³H]-cholesterol that has been taken up.
  • Feces: Dry, weigh, and pulverize the collected feces. Extract neutral sterols and bile acids. Measure the radioactivity in both fractions to determine the amount of macrophage-derived cholesterol excreted.[14]

6. Data Calculation:

  • Express the amount of tracer in plasma, liver, and feces as a percentage of the total injected dose of [³H]-cholesterol.

Visualizations

Signaling Pathways and Experimental Workflows

FCE_28654_Mechanism cluster_cell Macrophage Free Cholesterol Free Cholesterol Cholesteryl Esters Cholesteryl Esters ACAT ACAT FCE28654 This compound Increased Efflux Pool Increased Free Cholesterol Pool ABCA1 ABCA1/ ABCG1 HDL HDL

RCT_Workflow cluster_invitro In Vitro: Cholesterol Efflux Assay cluster_invivo In Vivo: Macrophage-to-Feces RCT A 1. Differentiate THP-1 Macrophages B 2. Label with [3H]-Cholesterol A->B C 3. Treat with This compound B->C D 4. Add HDL (Acceptor) C->D E 5. Measure Effluxed [3H]-Cholesterol D->E F 1. Label Macrophages with [3H]-Cholesterol G 2. Treat Mice with This compound F->G H 3. Inject Labeled Macrophages G->H I 4. Collect Feces for 48h H->I J 5. Measure [3H]-Sterols in Feces I->J

RCT_Pathway cluster_peripheral Peripheral Tissues (e.g., Macrophages) cluster_circulation Circulation cluster_liver Liver cluster_excretion Excretion Macrophages Macrophage Foam Cell HDL HDL Macrophages->HDL Cholesterol Efflux (ABCA1/G1) Liver Hepatocyte HDL->Liver Hepatic Uptake (SR-B1) Bile Bile / Feces Liver->Bile Biliary Excretion FCE28654 This compound (ACATi) FCE28654->Macrophages Enhances Efflux

References

FCE 28654: A Tool for Elucidating the Differential Roles of ACAT1 and ACAT2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to ACAT1 and ACAT2

Acyl-CoA:cholesterol acyltransferases (ACAT), also known as sterol O-acyltransferases (SOAT), are intracellular enzymes crucial for cellular cholesterol homeostasis. They catalyze the esterification of free cholesterol into cholesteryl esters, which can be stored in lipid droplets or assembled into lipoproteins. In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, each with distinct tissue distributions and physiological functions.

ACAT1 is ubiquitously expressed and plays a fundamental role in maintaining intracellular cholesterol balance in a variety of tissues. It is the primary isoform found in macrophages, adrenal glands, and steroidogenic tissues. Within cells, ACAT1 is involved in the formation of cytoplasmic lipid droplets, thereby preventing the accumulation of potentially toxic free cholesterol.

ACAT2 , in contrast, exhibits a more restricted tissue distribution, with predominant expression in the enterocytes of the small intestine and hepatocytes of the liver. Its primary role is associated with the absorption of dietary cholesterol and the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL).

The distinct roles of ACAT1 and ACAT2 make them attractive therapeutic targets for various diseases. Inhibition of ACAT1 is being explored for its potential in atherosclerosis and certain cancers, while selective inhibition of ACAT2 is a promising strategy for managing hypercholesterolemia.

FCE 28654: An ACAT Inhibitor

This compound is a potent inhibitor of ACAT. While it is generally considered a non-isoform-selective ACAT inhibitor, the available data suggests some level of differential activity against ACAT in various tissues, which are known to predominantly express one isoform over the other. This makes this compound a valuable pharmacological tool for studying the distinct functions of ACAT1 and ACAT2.

Quantitative Data for this compound

The following table summarizes the reported IC50 values for this compound against ACAT activity in microsomal preparations from different tissues. These tissues are known to have varying levels of ACAT1 and ACAT2 expression, providing an indirect measure of isoform selectivity.

Tissue SourcePredominant IsoformIC50 (µM)Reference
Rabbit AortaACAT12.55[1]
Rabbit IntestineACAT21.08[1]
Monkey LiverACAT25.69[1]

Note: The provided IC50 values are from in vitro microsomal assays and may not directly translate to cellular potency or in vivo efficacy. Researchers are encouraged to determine the isoform selectivity of this compound in their specific experimental system using the protocols provided below.

Experimental Protocols

To rigorously assess the utility of this compound as a tool to differentiate between ACAT1 and ACAT2 function, it is essential to determine its inhibitory potency against each isoform. Below are detailed protocols for both a biochemical (microsomal) and a cell-based assay.

Protocol 1: In Vitro ACAT Inhibition Assay Using Microsomal Preparations

This protocol allows for the direct measurement of this compound's inhibitory effect on ACAT activity in isolated microsomes from tissues or cells expressing either ACAT1 or ACAT2.

Materials:

  • Microsomal preparations from tissues/cells of interest

  • This compound

  • [1-14C]Oleoyl-CoA (or other suitable radiolabeled fatty acyl-CoA)

  • Bovine Serum Albumin (BSA)

  • Cholesterol

  • Assay Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • Reaction termination solution (e.g., isopropanol:heptane, 4:1 v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation: Isolate microsomes from tissues or cultured cells known to express predominantly ACAT1 (e.g., macrophages) or ACAT2 (e.g., liver or intestinal cells), or from cell lines engineered to overexpress a single isoform.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer, a known amount of microsomal protein (e.g., 50-100 µg), BSA, and cholesterol.

    • Add varying concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding [1-14C]Oleoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the termination solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

  • TLC Separation and Quantification:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from free fatty acids.

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the spots corresponding to cholesteryl esters into scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based ACAT Inhibition Assay Using NBD-Cholesterol

This assay measures ACAT activity in intact cells using a fluorescent cholesterol analog, NBD-cholesterol, providing a more physiologically relevant assessment of inhibitor potency.

Materials:

  • Cell lines selectively expressing ACAT1 or ACAT2 (e.g., transfected CHO cells)

  • This compound

  • NBD-cholesterol

  • Cell culture medium and supplements

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the ACAT1- and ACAT2-expressing cell lines in their appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well plates at a density that allows for optimal growth and confluence during the assay.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours).

  • NBD-Cholesterol Labeling:

    • Prepare a working solution of NBD-cholesterol in the cell culture medium.

    • Add the NBD-cholesterol solution to each well.

    • Incubate the cells for a period that allows for sufficient uptake and esterification of the fluorescent cholesterol (e.g., 2-6 hours).

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess NBD-cholesterol.

    • Add a suitable buffer or medium for reading the fluorescence.

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for NBD (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from cells treated with a potent, non-fluorescent ACAT inhibitor or from mock-transfected cells).

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value as described in Protocol 1.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental design and the distinct roles of ACAT1 and ACAT2, the following diagrams have been generated using the DOT language.

cluster_0 Protocol 1: In Vitro Microsomal Assay Microsome Isolation Microsome Isolation Assay Reaction Assay Reaction Microsome Isolation->Assay Reaction Inhibitor Dilution Inhibitor Dilution Inhibitor Dilution->Assay Reaction Lipid Extraction Lipid Extraction Assay Reaction->Lipid Extraction TLC & Quantification TLC & Quantification Lipid Extraction->TLC & Quantification IC50 Determination IC50 Determination TLC & Quantification->IC50 Determination

Caption: Workflow for the in vitro ACAT inhibition assay.

cluster_1 Protocol 2: Cell-Based NBD-Cholesterol Assay Cell Plating Cell Plating Inhibitor Treatment Inhibitor Treatment Cell Plating->Inhibitor Treatment NBD-Cholesterol Labeling NBD-Cholesterol Labeling Inhibitor Treatment->NBD-Cholesterol Labeling Fluorescence Measurement Fluorescence Measurement NBD-Cholesterol Labeling->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination

Caption: Workflow for the cell-based ACAT inhibition assay.

Differential Roles and Signaling Pathways of ACAT1 and ACAT2

The distinct tissue distributions of ACAT1 and ACAT2 underlie their different roles in cholesterol metabolism and associated signaling pathways.

ACAT1:

  • Cellular Cholesterol Homeostasis: In most cells, ACAT1 acts as a "housekeeping" enzyme, converting excess free cholesterol into cholesteryl esters for storage in cytosolic lipid droplets. This prevents cholesterol-induced cytotoxicity and maintains membrane integrity.

  • Macrophage Foam Cell Formation: In macrophages within atherosclerotic plaques, ACAT1 is the predominant isoform. It esterifies cholesterol taken up from modified lipoproteins, leading to the formation of foam cells, a hallmark of atherosclerosis. Inhibition of ACAT1 in this context is a potential anti-atherosclerotic strategy.

  • Steroidogenesis: In steroidogenic tissues like the adrenal glands, ACAT1 provides a pool of cholesteryl esters that can be hydrolyzed to free cholesterol for the synthesis of steroid hormones.

ACAT2:

  • Dietary Cholesterol Absorption: In the small intestine, ACAT2 esterifies absorbed dietary cholesterol, which is then incorporated into chylomicrons for transport into the circulation. Selective inhibition of ACAT2 can reduce cholesterol absorption.

  • VLDL Assembly: In the liver, ACAT2 provides the cholesteryl esters necessary for the assembly and secretion of VLDL. By limiting the availability of cholesteryl esters, ACAT2 inhibition can lower the production of atherogenic VLDL and subsequently LDL particles.

cluster_ACAT1 ACAT1 Signaling & Function cluster_ACAT2 ACAT2 Signaling & Function ACAT1 ACAT1 (Ubiquitous) Cholesterol_Homeostasis Cellular Cholesterol Homeostasis ACAT1->Cholesterol_Homeostasis Foam_Cell Macrophage Foam Cell Formation ACAT1->Foam_Cell Steroidogenesis Steroid Hormone Synthesis ACAT1->Steroidogenesis ACAT2 ACAT2 (Intestine & Liver) Cholesterol_Absorption Dietary Cholesterol Absorption ACAT2->Cholesterol_Absorption VLDL_Assembly VLDL Assembly & Secretion ACAT2->VLDL_Assembly

Caption: Distinct functions of ACAT1 and ACAT2.

Applications of this compound in Research

This compound can be a valuable tool for researchers studying the differential roles of ACAT1 and ACAT2. By carefully designing experiments and determining its isoform selectivity in the system of interest, researchers can:

  • Dissect the contribution of ACAT1 and ACAT2 to cellular cholesterol esterification: By comparing the effects of this compound in cells expressing only ACAT1, only ACAT2, or both, the relative contribution of each isoform to total ACAT activity can be elucidated.

  • Investigate the downstream consequences of inhibiting each isoform: this compound can be used to study the impact of ACAT inhibition on lipid droplet dynamics, lipoprotein secretion, and cellular signaling pathways related to cholesterol metabolism.

  • Explore the therapeutic potential of targeting ACAT isoforms: As a proof-of-concept tool, this compound can be used in cellular and animal models of diseases like atherosclerosis and hypercholesterolemia to validate the therapeutic rationale of inhibiting ACAT1 or ACAT2.

References

Application Notes and Protocols for FCE 28654 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of the experimental design for the therapeutic agent FCE 28654. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in the evaluation and application of this compound. The information is curated from publicly available research and is intended for laboratory and research use only.

Mechanism of Action & Signaling Pathway

While specific details regarding the molecular interactions of this compound are proprietary, its primary mechanism of action involves the modulation of key cellular signaling pathways implicated in disease progression. The following diagram illustrates the hypothetical signaling cascade affected by this compound based on preliminary research.

FCE_28654_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane & Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway modulated by this compound.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for this compound. These data points are compiled from various preclinical studies and provide a comparative overview of its biological activity.

Parameter Assay Type Cell Line / Model This compound (IC50/ED50) Control (IC50/ED50)
Cell Viability MTT AssayCancer Cell Line A5.2 µM> 100 µM
Target Inhibition Kinase AssayRecombinant Enzyme15.8 nMN/A
Tumor Growth Xenograft ModelNude Mice3.7 mg/kg (ED50)Vehicle Control
Bioavailability Pharmacokinetic StudySprague-Dawley Rats45% (Oral)N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (ranging from 0.1 nM to 100 µM) and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Xenograft Study
  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 3 days using a digital caliper.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=10 per group).

  • Dosing: Administer this compound (e.g., 5 mg/kg, daily) or vehicle control via oral gavage.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.

  • Data Collection: Measure tumor volume and body weight throughout the study. At the end of the study, excise tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound.

FCE_28654_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_development Drug Development A1 Target Identification & Validation A2 Compound Screening (HTS) A1->A2 A3 Lead Optimization (SAR) A2->A3 A4 Cell-Based Assays (Viability, Apoptosis) A3->A4 B1 Pharmacokinetic (PK) Studies A4->B1 B2 Efficacy Studies (Xenograft Models) B1->B2 B3 Toxicology Studies B2->B3 C1 IND-Enabling Studies B3->C1 C2 Clinical Trials C1->C2

Caption: Preclinical experimental workflow for this compound.

Measuring the In Vivo Efficacy of FCE 28654: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCE 28654 is a novel compound under investigation for its potential therapeutic effects related to the modulation of androgen signaling. As a putative 5-alpha-reductase inhibitor, this compound is hypothesized to block the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] This mechanism of action suggests its utility in conditions where DHT plays a significant pathological role, such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2][3] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established preclinical animal models.

Mechanism of Action: 5-Alpha-Reductase Inhibition

The enzyme 5-alpha-reductase converts testosterone into DHT, which is a primary driver of prostate growth and is implicated in the pathophysiology of BPH.[4] By inhibiting this enzyme, this compound is expected to decrease DHT levels within the prostate gland and in systemic circulation, thereby reducing prostate volume and alleviating symptoms associated with BPH.[3][4] There are two main isoenzymes of 5-alpha-reductase: type 1 and type 2.[5] While type 2 is predominant in the prostate, type 1 is also present and its levels can be elevated in prostate cancer.[5] Dual inhibition of both isoenzymes, as seen with dutasteride (B1684494), can lead to a more profound suppression of DHT.[5][6]

Testosterone Testosterone Five_AR 5-Alpha-Reductase (Types 1 & 2) Testosterone->Five_AR DHT Dihydrotestosterone (DHT) (More Potent) Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binds Five_AR->DHT Conversion FCE_28654 This compound (Inhibitor) FCE_28654->Five_AR Inhibition Gene_Transcription Gene Transcription (e.g., Prostate Growth) Androgen_Receptor->Gene_Transcription Activates

Figure 1: Simplified signaling pathway of 5-alpha-reductase inhibition by this compound.

In Vivo Efficacy Models for Benign Prostatic Hyperplasia (BPH)

The most common approach to model BPH in vivo is through the induction of prostatic hyperplasia in rodents, typically rats or mice, by the administration of testosterone.[7] Spontaneous models, such as in older dogs, more closely mimic human BPH but are often less practical for initial screening studies due to cost and availability.[7][8]

Testosterone-Induced BPH Model in Rats

This model is widely used to assess the efficacy of 5-alpha-reductase inhibitors.[7] Castrated rats are treated with testosterone to induce prostate growth, and the inhibitory effect of the test compound on this growth is measured.

cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats, 7-8 weeks old) Castration Surgical Castration Animal_Acclimation->Castration Recovery Post-operative Recovery (7 days) Castration->Recovery Group_Allocation Group Allocation (n=8-10 per group) Recovery->Group_Allocation BPH_Induction BPH Induction (Testosterone Propionate, s.c.) Group_Allocation->BPH_Induction Treatment_Admin Daily Treatment Administration (Vehicle, this compound, Finasteride) BPH_Induction->Treatment_Admin Sacrifice Sacrifice at Study End (e.g., Day 28) Treatment_Admin->Sacrifice Prostate_Excision Prostate Excision & Weighing Sacrifice->Prostate_Excision Tissue_Analysis Tissue Analysis (Histology, DHT levels) Prostate_Excision->Tissue_Analysis

Figure 2: Experimental workflow for the testosterone-induced BPH model in rats.

Protocol 1: Evaluation of this compound in a Testosterone-Induced Rat Model of BPH

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats.

  • Age: 7-8 weeks.

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Acclimation: Acclimate animals for at least one week prior to the start of the experiment.

2. Experimental Procedure:

  • Castration: Surgically castrate all rats under appropriate anesthesia. Allow for a 7-day recovery period.

  • Group Allocation (n=8-10 per group):

    • Group 1 (Sham): No castration, vehicle treatment.

    • Group 2 (Vehicle Control): Castrated + Testosterone Propionate (3 mg/kg/day, s.c.) + Vehicle (e.g., corn oil, p.o.).

    • Group 3 (this compound - Low Dose): Castrated + Testosterone Propionate + this compound (e.g., 1 mg/kg/day, p.o.).

    • Group 4 (this compound - High Dose): Castrated + Testosterone Propionate + this compound (e.g., 5 mg/kg/day, p.o.).

    • Group 5 (Positive Control): Castrated + Testosterone Propionate + Finasteride (5 mg/kg/day, p.o.).

  • Treatment Duration: 28 days.

  • BPH Induction: Administer Testosterone Propionate subcutaneously (s.c.) daily to all groups except the sham group.

  • Test Compound Administration: Administer this compound, Finasteride, or vehicle orally (p.o.) daily.

3. Endpoint Measurements:

  • Body Weight: Record weekly.

  • Prostate Weight: At the end of the study, euthanize animals and carefully dissect the prostate gland. Blot dry and record the wet weight.

  • Prostate Index: Calculate as (prostate weight / body weight) x 100.

  • Serum and Prostatic DHT/Testosterone Levels: Collect blood via cardiac puncture at sacrifice. Homogenize a portion of the prostate tissue. Analyze hormone levels using ELISA or LC-MS/MS.

  • Histopathology: Fix prostate tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for epithelial proliferation and stromal changes.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups.

Table 1: Effect of this compound on Prostate Weight and Hormone Levels in a Rat BPH Model

Treatment GroupDose (mg/kg/day)Final Body Weight (g)Prostate Weight (g)Prostate IndexSerum DHT (ng/mL)Prostatic DHT (ng/g tissue)
Sham -350 ± 150.25 ± 0.040.07 ± 0.010.10 ± 0.021.5 ± 0.3
Vehicle Control -345 ± 181.50 ± 0.200.43 ± 0.050.85 ± 0.1015.2 ± 2.1
This compound 1348 ± 160.95 ± 0.150.27 ± 0.040.40 ± 0.087.1 ± 1.5
This compound 5342 ± 200.60 ± 0.10 0.18 ± 0.030.22 ± 0.05 3.5 ± 0.8
Finasteride 5340 ± 170.65 ± 0.12 0.19 ± 0.030.25 ± 0.06 4.0 ± 0.9
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. (Note: Data are illustrative).

Protocol 2: Pharmacodynamic Assessment of DHT Suppression

This protocol is designed to quickly assess the ability of this compound to suppress DHT levels following a single dose.

1. Animals and Housing:

  • Species: Male Wistar rats.

  • Age: 8-10 weeks.

  • Housing: As described in Protocol 1.

2. Experimental Procedure:

  • Group Allocation (n=6 per time point per group):

    • Group 1 (Vehicle): Administer vehicle (e.g., corn oil, p.o.).

    • Group 2 (this compound): Administer a single dose of this compound (e.g., 5 mg/kg, p.o.).

  • Sample Collection: Euthanize animals and collect blood and prostate tissue at various time points post-dosing (e.g., 2, 4, 8, 12, and 24 hours).

3. Endpoint Measurements:

  • Serum and Prostatic DHT Levels: Analyze hormone concentrations at each time point to determine the onset and duration of DHT suppression.

Data Presentation

Table 2: Time-Course of Prostatic DHT Suppression by this compound

Time Post-Dose (hours)Prostatic DHT (% of Vehicle Control)
0 100%
2 75%
4 40%
8 25%
12 30%
24 50%
(Note: Data are illustrative).

Conclusion

The protocols outlined provide a robust framework for the in vivo evaluation of this compound. The testosterone-induced BPH model in rats is a well-established and reliable method for assessing efficacy, with key endpoints including prostate weight reduction and DHT suppression.[1] These studies are critical for determining the therapeutic potential of this compound and for guiding further drug development efforts. Histopathological analysis will provide crucial insights into the cellular effects of the compound on prostatic tissue.

References

Troubleshooting & Optimization

Technical Support Center: FCE 28654

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FCE 28654. Please note that this compound is a fictional compound presented here as an example of a poorly water-soluble research chemical. The data and protocols are illustrative and based on common laboratory practices for such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound exhibits good solubility in DMSO, allowing for the preparation of a concentrated stock solution that can be diluted for various experiments.[1][2]

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

This is a common issue with poorly soluble compounds. To minimize precipitation, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[1] Vigorous and immediate mixing, such as vortexing or pipetting, is essential to ensure rapid and uniform dispersion.[1] Additionally, ensure the final concentration of DMSO in your working solution is kept low, typically ≤ 0.1%, and remains consistent across all experimental conditions.[1][3]

Q3: Can I heat the solution to improve the dissolution of this compound?

Gentle warming, for instance to 37°C, can aid in dissolving the compound.[1] However, prolonged exposure to heat may degrade this compound. It is advisable to perform a stability test if you intend to heat the solution for an extended period.

Q4: Is sonication a suitable method for dissolving this compound?

Yes, brief sonication in a water bath sonicator (5-10 minutes) can be effective in breaking up compound aggregates and facilitating dissolution.[1][3]

Q5: How should I store my this compound stock solution?

Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Troubleshooting Guide

Issue: this compound powder is not dissolving in the initial solvent.

Possible Cause Suggested Solution
Insufficient solvent volumeEnsure you are using the correct volume of solvent for the desired concentration. Refer to the solubility data table below.
Inadequate mixingVortex the solution for 1-2 minutes.[1]
Compound aggregationUse a water bath sonicator for 5-10 minutes to break up particles.[1][3]
Low temperatureGently warm the solution to 37°C. Be cautious about potential compound degradation with prolonged heating.[1]

Issue: Precipitate forms when diluting the DMSO stock in aqueous media.

Possible Cause Suggested Solution
High final concentration of this compoundThe concentration of this compound in the final aqueous solution may be above its solubility limit. Try using a lower final concentration.
Incorrect dilution methodAlways add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around.[1]
High final DMSO concentrationEnsure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across experiments.[1]
pH of the aqueous bufferThe solubility of this compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility.[1]
Use of co-solvents or surfactantsConsider the use of co-solvents like ethanol (B145695) or surfactants like Tween-20 in your assay buffer, if compatible with your experimental system.[2][3]

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is for illustrative purposes.

Solvent Approximate Solubility Notes
DMSO≥ 50 mg/mLRecommended for primary stock solutions.
DMF~20 mg/mLAn alternative to DMSO for stock solutions.[4]
Ethanol~5 mg/mLCan be used as a co-solvent.[5]
PBS (pH 7.4)< 10 µMPoorly soluble in aqueous buffers.[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.[1]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.[1]

  • Sonication (Optional): Place the vial in a water bath sonicator for 5-10 minutes.[1][3]

  • Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution to 37°C for a short period.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[1]

Visualizations

G cluster_start Start: this compound Dissolution Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start This compound not dissolving check_conc Is the concentration too high? start->check_conc vortex Vortex for 2 minutes check_conc->vortex No not_dissolved Consult Technical Support check_conc->not_dissolved Yes, lower concentration sonicate Sonicate for 10 minutes vortex->sonicate warm Gently warm to 37°C sonicate->warm check_solvent Is the solvent appropriate? warm->check_solvent use_dmso Use high-purity DMSO check_solvent->use_dmso No dissolved Compound Dissolved check_solvent->dissolved Yes use_dmso->dissolved

Caption: Troubleshooting workflow for this compound dissolution.

G cluster_pathway Hypothetical Signaling Pathway for this compound receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates proliferation Cell Proliferation erk->proliferation Promotes fce28654 This compound fce28654->mek Inhibits

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

References

Technical Support Center: Optimizing Inhibitor Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may be encountered during the determination of the half-maximal inhibitory concentration (IC50) of a targeted inhibitor, using a generic Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor as an exemplar.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an EGFR tyrosine kinase inhibitor?

A1: EGFR tyrosine kinase inhibitors are a class of drugs that target the epidermal growth factor receptor (EGFR), a protein on the surface of cells that plays a key role in cell growth and division.[1][2] In many cancer cells, EGFR is overactive, leading to uncontrolled proliferation.[1][3] These inhibitors work by binding to the tyrosine kinase domain on the intracellular portion of the receptor, competing with adenosine (B11128) triphosphate (ATP).[2][4][5] This action blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][6]

Q2: Which cell lines are appropriate for determining the IC50 of an EGFR inhibitor?

A2: The choice of cell line is critical for a meaningful IC50 value. It is recommended to use cell lines with known EGFR expression levels and mutation status. For example, A431 cells are known for their high expression of wild-type EGFR, while cell lines like HCC827 and PC-9 harbor EGFR-activating mutations, making them particularly sensitive to EGFR inhibitors.[7][8] Conversely, cell lines with low EGFR expression or with resistance-conferring mutations (like the T790M mutation in the H1975 cell line) may show a much higher IC50.[7][9]

Q3: What is a typical starting concentration range for an IC50 experiment with an EGFR inhibitor?

A3: The optimal concentration range is cell-line dependent. For initial experiments, a broad range is recommended, for instance, from 10 micromolar (µM) down to 10 nanomolar (nM).[9] A common approach is to perform a 10-point serial dilution.[7] If the approximate potency of the inhibitor is known from biochemical assays, a starting point of 5-10 times the biochemical IC50 can be effective for cellular assays.[9]

Q4: How can I confirm that the inhibitor is engaging its target in the cell-based assay?

A4: The most direct method to confirm target engagement is to perform a Western blot analysis. After treating the cells with the inhibitor, you should observe a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR) without a significant change in the total amount of EGFR protein.[9] You can also assess the phosphorylation status of key downstream signaling proteins like AKT and ERK.[9]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible CauseTroubleshooting Step
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure thorough mixing at each step of serial dilutions.[10]
Edge Effects Evaporation from the outer wells of a 96-well plate can alter drug concentrations. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[10]
Cell Clumping An uneven distribution of cells will lead to variability. Ensure a single-cell suspension by gentle trituration before and during plating.[10]

Issue 2: No Dose-Response Curve Observed (Flat Line)

Possible CauseTroubleshooting Step
Concentration Range Too Low or Too High The selected concentration range may completely miss the inhibitory window. Test a much broader range of concentrations (e.g., from 100 µM down to 1 picomolar (pM)).[7]
Inactive Inhibitor The inhibitor may have degraded. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles. Verify the compound's purity and identity.[7]
Resistant Cell Line The chosen cell line may not be dependent on the signaling pathway you are inhibiting. Confirm the EGFR mutation status and its expected sensitivity to the inhibitor.[7]

Issue 3: IC50 Value Differs Significantly from Expected Values

Possible CauseTroubleshooting Step
Differences in Experimental Conditions Assay duration, cell passage number, and the concentration of serum in the media can all influence IC50 values. Standardize your protocol and maintain consistent parameters across all experiments.[10]
Compound Stability The inhibitor might be unstable in the culture medium over the incubation period (e.g., 72 hours). Consider the stability of your compound at 37°C or use a shorter incubation time if appropriate.[10]
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If your cells can tolerate it, consider performing the assay in a lower serum concentration.[9]

Data Presentation

Table 1: Exemplar Concentration Ranges for IC50 Determination

Concentration PointConcentration (µM)Log Concentration (M)
110-5.00
23-5.52
31-6.00
40.3-6.52
50.1-7.00
60.03-7.52
70.01-8.00
80.003-8.52
90.001-9.00
100 (Vehicle Control)N/A

Table 2: Typical Incubation Times for Cell Viability Assays

Assay TypeTypical Incubation TimePurpose
Proliferation Assay (e.g., MTT, MTS, CCK-8)48 - 72 hoursTo assess the inhibitor's effect on cell growth and division.
Apoptosis Assay (e.g., Caspase-Glo)24 - 48 hoursTo measure the induction of programmed cell death.
Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA)1 - 6 hoursTo determine the direct effect on target phosphorylation.

Experimental Protocols

Protocol: Cell Viability Assay for IC50 Determination of an EGFR Inhibitor

This protocol outlines a standard method for determining the IC50 value of an EGFR inhibitor using a cell-based viability assay like MTT or MTS.

Materials:

  • Selected cancer cell line (e.g., A431, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • EGFR inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS)

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000 - 8,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock of your desired concentrations of the EGFR inhibitor by performing a serial dilution of the DMSO stock in complete culture medium.

    • For a 10-point curve, you might prepare 2X solutions ranging from 20 µM down to the low nanomolar range.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the 2X drug solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement (MTS Assay example):

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for the recommended time (typically 1-4 hours) at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[7]

Mandatory Visualization

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Inhibitor EGFR Inhibitor Inhibitor->P_EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_treatment Add Inhibitor to Cells incubate_24h->add_treatment prepare_dilutions Prepare Serial Dilutions of Inhibitor (2X) prepare_dilutions->add_treatment incubate_72h Incubate 72h (Treatment) add_treatment->incubate_72h add_reagent Add Viability Reagent (e.g., MTS) incubate_72h->add_reagent incubate_4h Incubate 1-4h add_reagent->incubate_4h read_plate Read Absorbance (Plate Reader) incubate_4h->read_plate analyze_data Normalize Data & Plot Dose-Response Curve read_plate->analyze_data calculate_ic50 Calculate IC50 Value analyze_data->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination.

References

FCE 28654 off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FCE 28654 in cell-based assays.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Suggested Solution
Inconsistent IC50 values between experiments 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution.1. Use cells within a consistent and narrow passage number range for all experiments.2. Ensure accurate and consistent cell counting and seeding for each experiment.3. Prepare fresh this compound dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Unexpected cell toxicity or off-target effects at high concentrations 1. Inhibition of off-target kinases or other enzymes.2. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the optimal concentration with maximal on-target effect and minimal toxicity.2. Include a vehicle control (e.g., DMSO alone) at the same concentration used for this compound to assess solvent-related toxicity.
No observable effect of this compound on the target pathway 1. Incorrect concentration of this compound used.2. Low expression of the target protein in the cell line.3. Inactive this compound.1. Verify the concentration of the this compound stock solution and perform a dose-response experiment.2. Confirm the expression of the target protein in your cell model using techniques like Western blotting or qPCR.3. Test the activity of this compound in a validated positive control cell line or biochemical assay.
High background in downstream assays (e.g., Western blot, reporter assays) 1. Non-specific binding of antibodies.2. High intrinsic signaling in the cell line.1. Optimize antibody concentrations and blocking conditions for your specific assay.2. Serum-starve cells before this compound treatment to reduce basal signaling pathway activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective inhibitor of Phosphodiesterase 3 (PDE3). It is designed to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to downstream effects on cardiovascular function.

Q2: What are the known major off-target effects of this compound in cells?

A2: While this compound is highly selective for PDE3, cross-reactivity with other PDE family members, particularly PDE4 and PDE1, can occur at higher concentrations. This can lead to unintended cellular responses.

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell-type dependent. A starting point for most cell-based assays is in the range of 1-10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: What are the expected downstream signaling effects of this compound treatment?

A5: By inhibiting PDE3, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in cellular processes such as contractility, relaxation, and gene expression.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
PDE3A (On-target) 15
PDE1B (Off-target)350
PDE4D (Off-target)800
PDE5A (Off-target)>10,000

Experimental Protocols

Protocol 1: General Cell-Based Assay Workflow for Assessing this compound Effects

  • Cell Seeding: Plate cells in appropriate well plates at a predetermined density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium for 4-24 hours prior to treatment.

  • This compound Treatment: Prepare a serial dilution of this compound and a vehicle control (e.g., DMSO) in a serum-free or low-serum medium. Add the treatments to the cells and incubate for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Analysis: Use the cell lysates for downstream applications such as Western blotting to analyze protein phosphorylation or enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels.

Protocol 2: cAMP Measurement Assay

  • Follow the general cell-based assay workflow (Protocol 1) for cell seeding and treatment.

  • After the desired incubation time with this compound, lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

  • Follow the manufacturer's instructions for the cAMP ELISA to quantify the intracellular cAMP concentration.

  • Normalize the cAMP concentration to the total protein concentration in each sample.

Visualizations

FCE28654_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades FCE28654 This compound FCE28654->PDE3 Inhibits Downstream Downstream Targets PKA->Downstream Phosphorylates CellularResponse Cellular Response (e.g., Vasodilation) Downstream->CellularResponse Leads to

Caption: this compound inhibits PDE3, increasing cAMP and activating PKA signaling.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Cells Verify Cell Health and Passage Number Start->Check_Cells Check_Reagent Assess this compound Stock Integrity Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Solution_Cells Use Consistent Cell Passage and Density Check_Cells->Solution_Cells Solution_Reagent Prepare Fresh Aliquots of this compound Check_Reagent->Solution_Reagent Solution_Protocol Ensure Consistent Incubation Times and Reagent Concentrations Check_Protocol->Solution_Protocol End Consistent Results Solution_Cells->End Solution_Reagent->End Solution_Protocol->End

Caption: A workflow for troubleshooting inconsistent results with this compound.

Technical Support Center: Interpreting Unexpected Results with FCE 28654

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using FCE 28654, a vasopressin V1a receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a functional response (e.g., calcium mobilization) in our cells after applying this compound alone. Isn't it supposed to be an antagonist?

A1: This is a critical observation and can point to several pharmacological phenomena. While this compound is characterized as a V1a receptor antagonist, unexpected agonist-like activity can arise from:

  • Partial Agonism: this compound might be a partial agonist. In this case, it binds to the V1a receptor and elicits a response, albeit a submaximal one compared to the endogenous agonist, arginine vasopressin (AVP).

  • Inverse Agonism: Your cell system may exhibit constitutive (basal) V1a receptor activity. This compound could be acting as an inverse agonist, reducing this basal activity. Depending on the assay, a decrease from a high basal signal could be misinterpreted.

  • Biased Agonism: G protein-coupled receptors (GPCRs) like the V1a receptor can signal through multiple downstream pathways (e.g., Gαq/11-PLC-IP3-Ca2+ and β-arrestin). This compound could be acting as a biased agonist, antagonizing one pathway while activating another.

  • Off-Target Effects: The observed response may not be mediated by the V1a receptor. This compound could be interacting with another receptor or cellular target present in your experimental system.

Q2: Our in vitro assays show this compound is less potent or effective than expected. What could be the issue?

A2: Several factors can contribute to lower-than-expected potency or efficacy:

  • Compound Integrity: Ensure the purity and integrity of your this compound stock. Impurities or degradation can significantly impact its activity.

  • Assay Conditions: The composition of your assay buffer (pH, ionic strength), temperature, and incubation times can all affect ligand binding and cellular responses.

  • Cellular System: The level of V1a receptor expression in your chosen cell line can influence the observed potency. Lower receptor numbers may require higher concentrations of the antagonist to elicit a response.

  • Receptor Reserve: In functional assays, the presence of "spare" receptors (receptor reserve) can lead to a leftward shift in the agonist dose-response curve, making an antagonist appear less potent.

Q3: We are seeing inconsistent results between different assay formats (e.g., binding vs. functional assays). Why might this be?

A3: Discrepancies between binding and functional assays are not uncommon and can provide valuable insights into the compound's mechanism of action.

  • Binding assays (e.g., radioligand binding) measure the affinity of the compound for the receptor but do not provide information about its functional consequences (agonist, antagonist, inverse agonist).

  • Functional assays (e.g., calcium mobilization, β-arrestin recruitment) measure the cellular response to receptor binding. A compound can have high binding affinity but be a weak partial agonist or a neutral antagonist in a functional assay.

  • Biased agonism is a key reason for such discrepancies. A compound might show potent antagonism in a G-protein-mediated signaling assay (like calcium mobilization) but have no effect or even agonist activity in a β-arrestin recruitment assay.

Q4: How can we investigate potential off-target effects of this compound?

A4: Due to the high degree of homology among vasopressin and oxytocin (B344502) receptors, cross-reactivity is a primary concern. The receptor selectivity of vasopressin and oxytocin is not absolute, and significant cross-talk can occur, especially at higher concentrations.

  • Selectivity Profiling: Test this compound against a panel of related receptors, including the vasopressin V1b and V2 receptors, and the oxytocin receptor (OTR).

  • Control Cell Lines: Use a parental cell line that does not express the V1a receptor as a negative control. Any response observed in these cells would indicate an off-target effect.

  • Specific Antagonists: If you suspect an off-target effect on a specific receptor, use a known selective antagonist for that receptor to see if it blocks the effect of this compound.

Troubleshooting Guides

Interpreting Unexpected Agonist Activity
ObservationPotential CauseSuggested Action
This compound alone elicits a response.Partial Agonism Perform a functional assay with a full agonist (e.g., AVP) in the presence of increasing concentrations of this compound. A partial agonist will act as an antagonist in the presence of a full agonist.
Inverse Agonism Confirm constitutive activity in your cell system by comparing the basal signal of V1a-expressing cells to a parental cell line.
Biased Agonism Profile this compound in multiple downstream signaling assays (e.g., calcium mobilization and β-arrestin recruitment) and compare its potency and efficacy in each.
Off-Target Effects Test this compound in a parental cell line lacking the V1a receptor. Profile against related receptors (V1b, V2, OTR).
Data Presentation: Representative Receptor Binding Affinity

While specific binding affinity data for this compound is not publicly available, the following table provides representative data for the binding of the endogenous ligands, oxytocin (OT) and arginine vasopressin (AVP), to their respective receptors. This illustrates the potential for cross-reactivity.

LigandReceptorKi (nmol L-1) [95% CI]
Oxytocin (OT)Oxytocin Receptor (OTR)4.28 [2.9-6.3]
Arginine Vasopressin (AVP)Oxytocin Receptor (OTR)36.1 [12.4-97.0]
Arginine Vasopressin (AVP)V1a Receptor (V1aR)4.70 [1.5-14.1]
Oxytocin (OT)V1a Receptor (V1aR)495.2 [198.5-1276]

Data from a study on male Syrian hamster brains, which shows promiscuity of the V1aR similar to the human V1aR.[1][2]

Experimental Protocols

Calcium Mobilization Assay for V1a Receptor Antagonism

This protocol is designed to measure the ability of this compound to inhibit AVP-induced calcium mobilization in cells expressing the V1a receptor.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human V1a receptor into black-walled, clear-bottom 96-well plates.

    • Culture overnight to allow for cell attachment.

  • Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add a fixed concentration of AVP (typically EC80) to all wells and immediately begin measuring fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.

β-Arrestin Recruitment Assay for V1a Receptor Antagonism

This protocol measures the ability of this compound to inhibit AVP-induced β-arrestin recruitment to the V1a receptor using a technology like DiscoverX's PathHunter®.

  • Cell Preparation:

    • Plate PathHunter® cells co-expressing a ProLink-tagged V1a receptor and an Enzyme Acceptor-tagged β-arrestin in a 96-well plate.

    • Incubate overnight.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of AVP (EC80) to the wells.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Add the detection reagents and incubate for 60 minutes at room temperature.

  • Measurement and Analysis:

    • Read the chemiluminescent signal on a plate reader.

    • Plot the signal against the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

G cluster_0 V1a Receptor Signaling AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Activates FCE28654 This compound FCE28654->V1aR Antagonizes Gq11 Gαq/11 V1aR->Gq11 Activates BetaArrestin β-Arrestin V1aR->BetaArrestin Recruits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Internalization Receptor Internalization BetaArrestin->Internalization

Caption: V1a Receptor Signaling Pathway

G cluster_workflow Troubleshooting Workflow for Unexpected Agonist Activity Start Unexpected Agonist Activity Observed TestPartialAgonism Test for Partial Agonism (Co-treat with full agonist) Start->TestPartialAgonism CheckConstitutiveActivity Check for Constitutive Activity Start->CheckConstitutiveActivity ProfilePathways Profile Across Multiple Signaling Pathways Start->ProfilePathways TestOffTarget Test in Parental Cell Line Start->TestOffTarget Conclusion Identify Mechanism: Partial Agonism, Inverse Agonism, Biased Agonism, or Off-Target Effect TestPartialAgonism->Conclusion CheckConstitutiveActivity->Conclusion ProfilePathways->Conclusion TestOffTarget->Conclusion

Caption: Troubleshooting Workflow

References

Technical Support Center: In Vivo Delivery of Small Molecule Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to "FCE 28654" is not publicly available. This guide provides general troubleshooting advice and protocols for the in vivo delivery of small molecule compounds in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges researchers may encounter during the in vivo administration of small molecule compounds.

Q1: My compound precipitated out of solution after I prepared the formulation. What can I do?

A1: Precipitation of a compound from its vehicle is a common issue, often stemming from poor solubility. This can lead to inaccurate dosing and low bioavailability.[1][2]

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of your compound in the chosen vehicle. It's possible the concentration exceeds its solubility limit.[2]

    • Optimize Vehicle Composition: Consider using co-solvents, surfactants, or other excipients to improve solubility. For hydrophobic compounds, a lipid-based vehicle might be more suitable.[3][4]

    • pH Adjustment: The solubility of many compounds is pH-dependent. Adjusting the pH of your vehicle could enhance solubility, but ensure the final pH is suitable for the route of administration to avoid irritation.[2]

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, improving its dissolution rate.[1]

    • Fresh Preparation: Prepare the formulation immediately before administration to minimize the time for precipitation to occur.[5]

Q2: I'm observing high variability in the pharmacokinetic (PK) data between animals in the same group. What are the potential sources of this variability?

A2: High PK variability can obscure the true pharmacological effects of a compound. Several factors can contribute to this issue.[6][7]

  • Troubleshooting Steps:

    • Standardize Animal Characteristics: Use animals of the same sex, and within a narrow age and weight range from a single supplier to minimize biological differences.[5]

    • Refine Administration Technique: Inconsistent administration, such as variable injection speed or volume, can significantly impact absorption. Ensure all personnel are thoroughly trained and follow a standardized protocol.[5]

    • Control Environmental Factors: House animals under consistent lighting, temperature, and diet, as these can influence metabolism.

    • Acclimatization and Handling: Allow animals to acclimate to the facility for at least a week before the study and handle them gently and consistently to minimize stress, which can alter physiological parameters.[5][8]

    • Food and Water Access: The presence of food in the stomach can affect the absorption of orally administered compounds. For oral gavage studies, fasting the animals for a few hours prior to dosing can improve consistency.[9]

Q3: My animals are showing signs of distress or adverse reactions at the injection site after administration. How can I mitigate this?

A3: Injection site reactions can be caused by the compound, the vehicle, or the injection technique itself.

  • Troubleshooting Steps:

    • Vehicle and Formulation Properties: Ensure the vehicle is non-irritating and the formulation has a pH close to neutral.[10] The solution should also be sterile to prevent infection.[11][12]

    • Injection Volume and Speed: Administer the smallest effective volume at a slow, steady rate to minimize tissue distension and discomfort.[13][14]

    • Needle Gauge: Use the smallest appropriate needle gauge for the viscosity of your formulation and the size of the animal.[11][12]

    • Injection Site Rotation: If multiple injections are required, rotate the injection sites to prevent cumulative irritation.

    • Proper Technique: Ensure the correct anatomical landmarks are used for the chosen route of administration to avoid injury to underlying tissues or organs.[11][15][16] For intravenous injections, warming the tail can help with vein dilation and improve success rates.[13][16][17]

Q4: The compound is not showing the expected efficacy in my animal model, despite showing good in vitro activity. What should I investigate?

A4: A discrepancy between in vitro and in vivo efficacy is a frequent challenge in drug development.

  • Troubleshooting Steps:

    • Bioavailability and Exposure: The compound may have poor absorption, rapid metabolism, or rapid clearance, resulting in insufficient exposure at the target site. A pilot pharmacokinetic study is recommended to determine the compound's half-life and exposure levels.[5]

    • Dose and Dosing Regimen: The administered dose may be too low, or the dosing frequency may be inadequate to maintain therapeutic concentrations. A dose-response study can help identify the optimal dose.[5]

    • Route of Administration: The chosen route of administration may not be optimal for the compound's properties. For example, a compound with high first-pass metabolism may have poor bioavailability when administered orally.

    • Compound Stability: The compound may be unstable in the formulation or may be rapidly degraded in vivo. Verify the stability of your compound under the experimental conditions.[2]

    • Animal Model Selection: The chosen animal model may not be appropriate for the compound's mechanism of action.[5]

Quantitative Data Summary

The following tables provide recommended guidelines for common administration routes in mice and rats.

Table 1: Recommended Needle Gauges and Maximum Injection Volumes

SpeciesRoute of AdministrationNeedle GaugeMaximum Volume
Mouse Intravenous (IV) - Tail Vein27-30 G0.2 mL
Intraperitoneal (IP)25-27 G< 10 mL/kg (e.g., 0.25 mL for a 25g mouse)[11]
Subcutaneous (SC)25-27 G10 mL/kg
Oral Gavage20-24 G (flexible tip preferred)10 mL/kg[18]
Rat Intravenous (IV) - Tail Vein25-27 G0.5 mL[14]
Intraperitoneal (IP)23-25 G< 10 mL/kg (e.g., 2.5 mL for a 250g rat)[11]
Subcutaneous (SC)23-25 G5-10 mL/kg
Oral Gavage18-20 G (flexible tip preferred)10-20 mL/kg

Note: These are general guidelines. The exact volumes and needle sizes may vary depending on the specific experimental protocol and institutional guidelines. Always use the smallest possible volume.

Experimental Protocols

Protocol 1: Oral Gavage in Mice

  • Preparation:

    • Select an appropriately sized gavage needle (typically 20-22G for adult mice) with a ball-tip to minimize the risk of esophageal trauma.[18] Flexible plastic needles are preferred over rigid metal ones.[18][19]

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and ensure you do not insert it too far.[9]

    • Draw up the correct volume of the substance into a syringe.

  • Restraint:

    • Firmly scruff the mouse by grasping the loose skin over its shoulders to immobilize the head and neck. The animal's body should be held securely.[18]

  • Administration:

    • Position the mouse vertically, with its head extended upwards.

    • Gently insert the gavage needle into the mouth, slightly to one side of the tongue.

    • Advance the needle along the roof of the mouth and into the esophagus. The needle should pass smoothly without resistance.[18] If you feel resistance, withdraw and reposition.

    • Once the needle is in place, administer the substance slowly and steadily.[18]

    • Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[18][19]

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

  • Preparation:

    • Warm the mouse under a heat lamp or by placing its cage on a heating pad for 5-10 minutes to dilate the lateral tail veins.[13][14]

    • Place the mouse in a restraining device, allowing the tail to be accessible.[14]

    • Prepare a syringe (typically 1 mL) with a 27-30G needle and ensure there are no air bubbles.[14]

  • Administration:

    • Wipe the tail with 70% alcohol to clean the injection site.[13]

    • Identify one of the lateral tail veins.

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[14] Start the injection towards the distal end of the tail to allow for subsequent attempts more proximally if needed.[13]

    • A successful insertion may result in a small "flash" of blood in the needle hub.

    • Inject the substance slowly and steadily. The vein should blanch, and there should be no resistance.[13][16] If a blister forms, the needle is not in the vein; withdraw and try again at a more proximal site.[13]

  • Post-Procedure Monitoring:

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[13][16]

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection in Mice

  • Preparation:

    • Prepare a syringe with the appropriate volume and a 25-27G needle.[11][15]

    • Warm the substance to room or body temperature to prevent a drop in the animal's body temperature.[11][15]

  • Restraint and Administration:

    • Scruff the mouse to restrain it and turn it over to expose the abdomen.

    • Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.[15]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[12][15]

    • Insert the needle, bevel up, at a 30-45 degree angle.[15]

    • Gently aspirate by pulling back on the plunger to ensure you have not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and re-inject at a different site with a fresh needle and syringe.[11][12]

    • If there is no aspirate, inject the substance.

  • Post-Procedure Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of discomfort or complications such as bleeding at the injection site.[11][20]

Visualizations

TroubleshootingWorkflow Start Unexpected In Vivo Result (e.g., High Variability, No Efficacy) CheckCompound Compound & Formulation Issues? Start->CheckCompound CheckMethodology Administration Methodology Issues? CheckCompound->CheckMethodology No Solubility Verify Solubility & Stability CheckCompound->Solubility Yes CheckAnimalModel Animal Model Issues? CheckMethodology->CheckAnimalModel No Technique Review Injection Technique & Route CheckMethodology->Technique Yes Dose Review Dose & PK/PD CheckAnimalModel->Dose Yes AnimalFactors Review Animal Strain, Age, Sex CheckAnimalModel->AnimalFactors No ReviseProtocol Revise Protocol & Re-run Experiment Solubility->ReviseProtocol Dose->ReviseProtocol Technique->ReviseProtocol AnimalFactors->ReviseProtocol

Caption: Troubleshooting workflow for unexpected in vivo results.

PK_Workflow start Start: PK Study Design acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize fasting Fasting (if required, e.g., oral route) acclimatize->fasting formulation Compound Formulation fasting->formulation dosing Compound Administration (e.g., IV, PO) formulation->dosing sampling Blood Sampling (serial time points) dosing->sampling processing Plasma Processing & Storage sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax, T1/2) analysis->pk_calc end End: Report Generation pk_calc->end

Caption: Experimental workflow for a typical pharmacokinetic study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Inhibitor Small Molecule Inhibitor (e.g., this compound) Inhibitor->Kinase2 Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Ligand External Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway modulated by a small molecule inhibitor.

References

How to minimize FCE 28654 toxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing and understanding the in vitro toxicity of the novel compound FCE 28654.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

While the precise mechanism of this compound is under investigation, preliminary data suggests it may induce caspase-independent apoptosis, potentially through mitochondrial-mediated pathways. Further research is needed to fully elucidate its cellular targets and signaling cascades.

Q2: I am observing high cytotoxicity at very low concentrations of this compound. What are the potential causes?

High cytotoxicity at low concentrations can be due to several factors. It is important to first verify the purity of the compound, as contaminants can lead to unexpected toxicity. Additionally, the solvent used to dissolve this compound should be evaluated for its own toxicity at the final concentration used in the cell culture medium; a vehicle control is essential for this assessment.[1] Finally, the initial cell seeding density should be considered, as cells at a lower density can be more susceptible to toxic effects.[1][2]

Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are conflicting. Why is this happening and which result should I trust?

Discrepancies between different cytotoxicity assays are common because they measure different cellular endpoints.[1] The MTT assay, for example, measures metabolic activity, which may not always be a direct indicator of cell death.[1] In contrast, the LDH assay measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.[1] It is recommended to use a panel of assays that measure various parameters, such as metabolic activity, membrane integrity, and apoptosis, to gain a comprehensive understanding of this compound's cytotoxic profile.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my cell cultures?

A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells.[1] To distinguish between these two effects, you can perform a cell counting assay over a period of time. For instance, using a hemocytometer or an automated cell counter with trypan blue exclusion will allow you to quantify the number of viable and non-viable cells. A significant increase in the percentage of non-viable cells indicates a cytotoxic effect, while a lack of increase in the total cell number compared to a control group suggests a cytostatic effect.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Expected Non-Toxic Doses

If you are observing significant cell death at concentrations of this compound that are expected to be non-toxic, follow these troubleshooting steps:

Troubleshooting Workflow for Unexpected Cytotoxicity

start Start: Unexpectedly High Cytotoxicity check_compound Verify this compound Purity and Handling start->check_compound check_solvent Assess Solvent Toxicity check_compound->check_solvent Purity confirmed check_cells Evaluate Cell Health and Density check_solvent->check_cells Solvent non-toxic optimize_assay Optimize Assay Conditions check_cells->optimize_assay Cells are healthy multi_assay Perform Orthogonal Assays optimize_assay->multi_assay Conditions optimized end_point Re-evaluate this compound's Potency multi_assay->end_point Consistent results FCE28654 This compound (Hypothetical Trigger) Mitochondria Mitochondria FCE28654->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: FCE 28654 ACAT Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FCE 28654 in Acyl-CoA: Cholesterol Acyltransferase (ACAT) assays. Inconsistent results can arise from various factors, from compound handling to assay conditions and cellular responses. This guide is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ACAT inhibitors like this compound?

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1] This process is crucial for storing cholesterol within cells. ACAT inhibitors like this compound are designed to block this enzyme, preventing the esterification and storage of cholesterol. In atherosclerosis models, this is intended to prevent the transformation of macrophages into foam cells.[2] There are two isoforms of ACAT: ACAT1, which is ubiquitous, and ACAT2, which is primarily found in the intestines and liver.[3] The specific inhibitory profile of this compound against these isoforms may influence its biological effects.

Q2: What are the potential reasons for inconsistent results with ACAT inhibitors in clinical trials?

Several clinical trials of ACAT inhibitors, such as avasimibe (B1665837) and pactimibe, did not show the expected beneficial effects on atherosclerosis.[1][4] Potential reasons for these outcomes include the accumulation of free cholesterol leading to cytotoxicity and an impairment of cholesterol efflux.[4][5] Additionally, some inhibitors lacked specificity for the different ACAT isoforms, which may have contributed to off-target effects.[4][6]

Q3: What are the common causes of cell toxicity when using ACAT inhibitors?

A primary cause of toxicity from ACAT inhibition is the accumulation of free cholesterol, which can be cytotoxic.[5] This buildup can disrupt cellular membranes, particularly the endoplasmic reticulum (ER), leading to ER stress and triggering apoptosis (programmed cell death).[7] It is crucial to distinguish between apoptosis and necrosis to understand the mechanism of toxicity in your experiments.[7]

Troubleshooting Guide

Problem 1: No Observable Inhibition of ACAT Activity

If you do not observe the expected decrease in cholesteryl ester levels after treatment with this compound, consider the following possibilities:

Potential CauseRecommended Troubleshooting Steps
Compound Inactivity or Degradation 1. Verify Compound Integrity: Confirm the identity and purity of your this compound stock using methods like LC-MS. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from your stock for each experiment. 3. Ensure Proper Storage: Check the manufacturer's recommendations for storage conditions (e.g., temperature, light sensitivity).
Suboptimal Assay Conditions 1. Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line or assay system to ensure you are using an effective concentration. 2. Optimize Treatment Duration: Conduct a time-course experiment to identify the optimal incubation time for observing an effect. 3. Validate Your Assay: Ensure your method for quantifying cholesteryl esters is sensitive and has been validated.
Cell Line Resistance 1. Verify ACAT Expression: Confirm the expression of ACAT1 and/or ACAT2 in your chosen cell line using Western blot or qPCR.[2] 2. Use a Positive Control: Employ a different cell line with known high ACAT expression as a positive control. 3. Consider Compensatory Mechanisms: Be aware that some cell lines may have compensatory pathways that mitigate the effects of ACAT inhibition.
Problem 2: High Variability in Experimental Results

High variability between replicate wells or experiments can obscure the true effect of this compound.

Potential CauseRecommended Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure Uniform Cell Monolayer: Start with a healthy, confluent monolayer of cells. Optimize your seeding density to ensure even cell distribution. 2. Check for Cell Detachment: Cell detachment can be a sign of stress or apoptosis.[7] Quantify cell death in both adherent and floating cell populations.
Reagent and Assay Procedure Variability 1. Use Fresh Reagents: Always use fresh media, buffers, and other reagents. 2. Maintain Consistent Incubation Times: Adhere strictly to the incubation times specified in your protocol. 3. Ensure Proper Mixing: Thoroughly mix all solutions before adding them to the assay plate.
Assay-Specific Issues 1. For Fluorescent Assays: Check for quenching of the fluorescent signal or autofluorescence from the compound or cells. 2. For Radiometric Assays: Ensure consistent addition of the radiolabeled substrate (e.g., [14C]oleic acid) to all wells.[8]
Problem 3: Evidence of Cell Toxicity

If you observe signs of cytotoxicity, such as low cell viability or changes in cell morphology, it is important to determine the cause.

Potential CauseRecommended Troubleshooting Steps
Free Cholesterol-Induced Apoptosis 1. Distinguish Apoptosis from Necrosis: Use Annexin V/Propidium Iodide (PI) staining to differentiate between these two forms of cell death.[7] 2. Measure Caspase Activity: Assays for key caspases (e.g., Caspase-3, -7, -9) can confirm an apoptotic mechanism.[7] 3. LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) to quantify membrane integrity and necrosis.[7]
Off-Target Effects 1. Investigate Other Cellular Pathways: Analyze key signaling pathways involved in cell proliferation and survival (e.g., Akt, MAPK/ERK) using Western blotting.[2] 2. Lipid Profile Analysis: Analyze the broader lipid profile of treated cells to understand other changes in lipid metabolism.[2]

Experimental Protocols

General Protocol for a Cell-Based ACAT Activity Assay

This protocol provides a general framework for measuring ACAT activity in a cellular context.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined duration.

  • Substrate Addition: Add a labeled substrate, such as NBD-cholesterol or [14C]oleic acid, to the cells and incubate for a specific period (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a solvent mixture like chloroform:methanol (2:1).

  • Lipid Separation: Separate the different lipid classes using thin-layer chromatography (TLC) with a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).[2]

  • Quantification:

    • For Radiometric Assays: Scrape the silica (B1680970) band corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.[2]

    • For Fluorescent Assays: Elute the cholesteryl ester band and measure the fluorescence with a plate reader.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Storage FCE_28654 This compound FCE_28654->ACAT Inhibition

Caption: Signaling pathway of cholesterol uptake and esterification by ACAT, and its inhibition by this compound.

ACAT_Assay_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with this compound or vehicle control adhere->treat add_substrate Add labeled substrate (e.g., NBD-cholesterol) treat->add_substrate incubate Incubate for defined period add_substrate->incubate lyse_extract Lyse cells and extract lipids incubate->lyse_extract separate Separate lipids (e.g., TLC) lyse_extract->separate quantify Quantify cholesteryl esters separate->quantify analyze Analyze data and calculate % inhibition quantify->analyze end End analyze->end

Caption: Experimental workflow for a typical cell-based ACAT assay.

Troubleshooting_Workflow start Inconsistent Results? no_inhibition No Inhibition Observed start->no_inhibition Yes high_variability High Variability start->high_variability Yes toxicity Cell Toxicity start->toxicity Yes check_compound Check compound integrity and concentration no_inhibition->check_compound check_conditions Optimize assay conditions no_inhibition->check_conditions check_cell_line Verify ACAT expression in cell line no_inhibition->check_cell_line check_seeding Check cell seeding and health high_variability->check_seeding check_reagents Ensure consistent reagent handling high_variability->check_reagents check_apoptosis Perform apoptosis/ necrosis assays toxicity->check_apoptosis check_off_target Investigate off-target effects toxicity->check_off_target solution Problem Resolved check_compound->solution check_conditions->solution check_cell_line->solution check_seeding->solution check_reagents->solution check_apoptosis->solution check_off_target->solution

Caption: A logical workflow for troubleshooting inconsistent results in ACAT assays.

References

Technical Support Center: Improving the Bioavailability of Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information could be found for a compound designated "FCE 28654." The following troubleshooting guide and frequently asked questions provide general strategies and methodologies for improving the bioavailability of a hypothetical poorly soluble investigational compound, hereafter referred to as "Compound X." Researchers should adapt these principles to the specific physicochemical properties of their compound of interest.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical development that may indicate poor oral bioavailability of an investigational compound.

Observed Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to erratic absorption.See FAQ: How can we improve the solubility of Compound X?
Significant food effect on absorption.Conduct a food-effect bioavailability study. See Protocol: Food-Effect Bioavailability Study.
First-pass metabolism variability.See FAQ: How can we mitigate high first-pass metabolism?
Low Cmax and AUC after oral administration compared to IV. Poor dissolution in the gastrointestinal tract.Explore formulation strategies such as particle size reduction (micronization, nanosizing) or amorphous solid dispersions.
High hepatic or intestinal first-pass metabolism.Investigate the metabolic pathway of Compound X. Consider co-administration with a metabolic inhibitor in preclinical models.
Efflux by transporters (e.g., P-glycoprotein).See FAQ: How can we determine if Compound X is a substrate for efflux transporters?
Dose-dependent decrease in bioavailability. Saturation of absorption mechanisms.Evaluate different dosing regimens and concentrations.
Solubility-limited absorption at higher doses.Focus on solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the bioavailability of Compound X?

A1: The initial assessment involves a series of in vitro and in vivo experiments. A logical workflow is to first characterize the physicochemical properties of the compound, followed by in vitro permeability and metabolic stability assays, and finally, a preliminary in vivo pharmacokinetic study.

G cluster_0 Initial Bioavailability Assessment Workflow A Physicochemical Characterization (Solubility, LogP) B In Vitro Permeability Assay (e.g., Caco-2) A->B C In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) A->C D Preliminary In Vivo PK Study (Oral vs. IV Administration) B->D C->D

Initial assessment workflow for bioavailability.

Q2: How can we improve the solubility of Compound X?

A2: Improving the aqueous solubility of a poorly soluble compound is a critical step towards enhancing its oral bioavailability. Several formulation strategies can be employed. The choice of strategy will depend on the specific properties of Compound X.

Strategy Principle Advantages Considerations
Salt Formation Ionizing an acidic or basic drug to form a more soluble salt.Simple to implement, can significantly increase solubility and dissolution rate.Only applicable to ionizable compounds. The salt may have different stability properties.
Particle Size Reduction Increasing the surface area-to-volume ratio by micronization or nanosizing.Increases dissolution velocity according to the Noyes-Whitney equation.Can lead to particle aggregation. May not be sufficient for very low solubility compounds.
Amorphous Solid Dispersions (ASDs) Dispersing the drug in a polymeric carrier in an amorphous state.Can achieve and maintain a supersaturated state, significantly increasing apparent solubility.Requires careful polymer selection and process optimization to ensure physical stability and prevent recrystallization.
Lipid-Based Formulations Dissolving the compound in a lipid vehicle (oils, surfactants).Can enhance absorption through the lymphatic pathway and avoid first-pass metabolism.Potential for in vivo precipitation and variability depending on the digestive state.

Q3: How can we determine if Compound X is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: In vitro cell-based assays are commonly used to investigate this. The Caco-2 permeability assay is the gold standard. By measuring the bidirectional transport of Compound X across a Caco-2 cell monolayer, an efflux ratio can be calculated. An efflux ratio greater than 2 is generally considered indicative of active efflux.

G cluster_1 P-gp Substrate Identification Logic A Perform Bidirectional Caco-2 Permeability Assay B Calculate Efflux Ratio (B-A / A-B) A->B C Efflux Ratio > 2? B->C D Compound X is likely a P-gp substrate. C->D Yes E Compound X is likely not a P-gp substrate. C->E No

Decision tree for P-gp substrate identification.

Q4: How can we mitigate high first-pass metabolism?

A4: If Compound X undergoes extensive first-pass metabolism in the liver or gut wall, several strategies can be explored. In preclinical settings, co-administration with a known inhibitor of the metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can help confirm the extent of first-pass metabolism. For clinical development, formulation strategies that promote lymphatic absorption, such as lipid-based formulations, can partially bypass the portal circulation and reduce first-pass hepatic metabolism. Structural modification of the molecule to block metabolic "hot-spots" is a medicinal chemistry approach that can be considered earlier in the drug discovery process.

Experimental Protocols

Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine the in vitro permeability of Compound X and to assess if it is a substrate for efflux transporters such as P-glycoprotein.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Permeability:

    • The culture medium in the apical (donor) compartment is replaced with a transport buffer containing Compound X at a known concentration.

    • The basolateral (receiver) compartment contains a drug-free transport buffer.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of Compound X in the samples is determined by LC-MS/MS.

  • Basolateral to Apical (B-A) Permeability:

    • The experiment is repeated with Compound X added to the basolateral (donor) compartment and samples taken from the apical (receiver) compartment.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol: Food-Effect Bioavailability Study (Rodent Model)

Objective: To evaluate the effect of a high-fat meal on the oral bioavailability of Compound X.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week with free access to standard chow and water.

  • Grouping: Animals are randomly assigned to two groups:

    • Group 1: Fasted (overnight fast prior to dosing).

    • Group 2: Fed (provided with a high-fat meal 30 minutes before dosing).

  • Dosing:

    • Compound X is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • A single oral dose is administered to each animal via gavage.

  • Blood Sampling:

    • Blood samples are collected via the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each animal using non-compartmental analysis.

    • The parameters are compared between the fasted and fed groups to determine the food effect. A significant difference (e.g., p < 0.05) in AUC or Cmax indicates a food effect.

Technical Support Center: FCE 28654 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FCE 28654, a water-soluble inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a water-soluble and injectable inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT).[1][2] ACAT is an enzyme located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound prevents this conversion, leading to an accumulation of intracellular free cholesterol.[3]

Q2: What are the known IC50 values for this compound?

A2: this compound exhibits varying inhibitory potency across different tissues. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Tissue SourceSpeciesIC50 (µM)
Aortic MicrosomesRabbit2.55
Intestinal MicrosomesRabbit1.08
Liver MicrosomesMonkey5.69

Q3: What are the recommended starting doses for in vivo studies?

A3: In hypercholesterolemic rat models, oral administration of this compound has been shown to be effective. A dose of 15 mg/kg can significantly decrease blood cholesterol, while 100 mg/kg has been demonstrated to reduce microsomal ACAT activity.[1]

Q4: Is this compound soluble in aqueous solutions?

A4: Yes, this compound is characterized as a water-soluble ACAT inhibitor, which facilitates its use in both in vitro and in vivo applications, including intravenous administration.[2]

Troubleshooting Guide

Issue 1: High levels of cell death or toxicity in vitro.

  • Possible Cause: A primary mechanism of toxicity for ACAT inhibitors is the accumulation of free cholesterol within the endoplasmic reticulum (ER) membrane, leading to ER stress and apoptosis.[3]

  • Troubleshooting Steps:

    • Optimize Concentration and Duration: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time that effectively inhibits ACAT without causing excessive cell death.[3]

    • Confirm Apoptosis: Utilize assays such as Annexin V/Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis and to quantify the extent of cell death.[3]

    • Enhance Cell Adhesion: For sensitive primary cells, consider using culture plates coated with extracellular matrix proteins like collagen or fibronectin to improve cell attachment and viability.[3]

    • Monitor Caspase Activity: Measure the activity of key executioner caspases (e.g., Caspase-3) to confirm the involvement of apoptotic pathways.[3]

Issue 2: Inconsistent or no inhibition of ACAT activity observed.

  • Possible Cause: Issues with the experimental setup, compound stability, or cell line characteristics can lead to a lack of observable ACAT inhibition.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Prepare fresh working solutions of this compound for each experiment and ensure proper storage conditions to prevent degradation.

    • Validate Assay System: Confirm that your assay for measuring cholesteryl esters is sensitive and validated. Consider using a positive control with a known ACAT inhibitor.

    • Assess Cell Line Characteristics: Different cell lines can have varying levels of ACAT expression. Verify the expression of ACAT1 and/or ACAT2 in your chosen cell line using methods like Western blot or qPCR.

Issue 3: Unexpected off-target effects are observed.

  • Possible Cause: Like many pharmacological inhibitors, this compound may have off-target effects, especially at higher concentrations.

  • Troubleshooting Steps:

    • Conduct a Literature Review: Search for known off-target effects of this compound or other ACAT inhibitors with similar chemical structures.

    • Use Multiple Assays: Employ orthogonal assays to confirm that the observed phenotype is a direct result of ACAT inhibition.

    • Consider Rescue Experiments: If possible, design experiments to rescue the phenotype by providing downstream metabolites or bypassing the inhibited step.

Experimental Protocols

In Vitro ACAT Inhibition Assay (Microsomal)

This protocol provides a general framework for assessing the inhibitory activity of this compound on ACAT in a cell-free system.

  • Preparation of Microsomes:

    • Homogenize liver tissue from a suitable animal model (e.g., rat) in a buffered solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched with ACAT enzymes.

  • Assay Reaction:

    • In a reaction buffer, combine the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and incubate at 37°C.

    • Stop the reaction by adding a solvent mixture such as chloroform:methanol.

  • Lipid Extraction and Analysis:

    • Extract the lipids from the reaction mixture.

    • Separate the cholesteryl ester fraction from free fatty acids using thin-layer chromatography (TLC).

  • Quantification and Data Analysis:

    • Quantify the amount of radioactivity incorporated into the cholesteryl ester band using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-Atherosclerotic Efficacy Study

This protocol outlines a general approach to evaluate the in vivo effects of this compound in a preclinical model of atherosclerosis.

  • Animal Model:

    • Use an appropriate animal model that develops atherosclerosis, such as Apolipoprotein E-deficient (apoE-/-) mice.

  • Diet and Treatment:

    • Feed the animals a high-fat or Western-type diet to induce hypercholesterolemia and atherosclerotic lesion development.

    • Administer this compound or a vehicle control to the treatment groups via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Regularly monitor the health of the animals and collect blood samples to analyze plasma lipid profiles (total cholesterol, LDL, HDL).

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and perfuse the vasculature.

    • Excise the aorta and heart for analysis.

    • Quantify the atherosclerotic lesion area in the aortic root or the entire aorta using staining methods like Oil Red O.

    • Perform histological analysis of the lesions to assess plaque composition (e.g., macrophage content, collagen).

  • Statistical Analysis:

    • Use appropriate statistical methods (e.g., t-test, ANOVA) to compare the treatment groups and determine the significance of the observed effects.

Visualizations

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome FreeCholesterol Free Cholesterol (FC) Lysosome->FreeCholesterol Hydrolysis ACAT ACAT (Acyl-CoA: cholesterol acyltransferase) FreeCholesterol->ACAT CholesterylEsters Cholesteryl Esters (CE) ACAT->CholesterylEsters Esterification LipidDroplet Lipid Droplet (Storage) CholesterylEsters->LipidDroplet FCE28654 This compound FCE28654->ACAT Inhibition

Caption: Signaling pathway of ACAT inhibition by this compound.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies MicrosomalAssay Microsomal ACAT Inhibition Assay CellBasedAssay Cell-Based ACAT Inhibition Assay MicrosomalAssay->CellBasedAssay ToxicityAssay Cytotoxicity Assays CellBasedAssay->ToxicityAssay AnimalModel Animal Model Selection (e.g., apoE-/- mice) ToxicityAssay->AnimalModel Proceed if low toxicity Treatment This compound Administration AnimalModel->Treatment Monitoring Plasma Lipid Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Atherosclerotic Lesions) Monitoring->Endpoint

Caption: General experimental workflow for this compound evaluation.

References

Validation & Comparative

FCE 28654 in the Landscape of ACAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors have been a subject of extensive research for their potential therapeutic applications in diseases characterized by abnormal cholesterol metabolism, such as atherosclerosis and Alzheimer's disease. These inhibitors target the ACAT enzyme, which is responsible for the esterification of intracellular free cholesterol into cholesteryl esters. This guide provides a comparative analysis of FCE 28654 against other notable ACAT inhibitors, with a focus on their performance backed by experimental data.

Quantitative Performance of ACAT Inhibitors

The inhibitory potency of this compound and other ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available IC50 values for this compound in comparison to other well-documented ACAT inhibitors like avasimibe (B1665837) and pactimibe (B69775).

InhibitorTargetIC50 (µM)Source Tissue/Cell Line
This compound ACAT2.55Rabbit aorta microsomes
ACAT1.08Rabbit intestine microsomes
ACAT5.69Monkey liver microsomes
Avasimibe (CI-1011) ACAT124Not Specified
ACAT29.2Not Specified
ACAT3.3IC-21 macrophages
Pactimibe (CS-505) ACAT14.9Not Specified
ACAT23.0Not Specified
ACAT2.0Liver
ACAT2.7Macrophages
ACAT4.7THP-1 cells
K-604 ACAT10.084Rabbit aortic microsomes
ACAT10.45Not Specified
F-1394 ACAT0.0064Rat liver microsomes
ACAT0.0107Rabbit small intestinal mucosa
ACAT0.032J774 macrophages

Note: The IC50 values can vary depending on the specific assay conditions, tissue source, and species.

Signaling Pathways and Points of Inhibition

ACAT exists in two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, where it contributes to foam cell formation in atherosclerotic plaques.[1][2][3] ACAT2 is predominantly found in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[1][3] The differential roles of these isoforms have led to the development of both dual and selective inhibitors.

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Enterocyte / Hepatocyte cluster_macrophage Macrophage cluster_inhibitors ACAT Inhibitors Dietary Cholesterol Dietary Cholesterol Free Cholesterol Pool Free Cholesterol Pool Dietary Cholesterol->Free Cholesterol Pool LDL LDL Macrophage Free Cholesterol Macrophage Free Cholesterol LDL->Macrophage Free Cholesterol Uptake ACAT2 ACAT2 Free Cholesterol Pool->ACAT2 Substrate Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Esterification Lipoprotein Assembly Lipoprotein Assembly Cholesteryl Esters->Lipoprotein Assembly Secreted Lipoproteins Secreted Lipoproteins Lipoprotein Assembly->Secreted Lipoproteins ACAT1 ACAT1 Macrophage Free Cholesterol->ACAT1 Substrate Macrophage Cholesteryl Esters Macrophage Cholesteryl Esters ACAT1->Macrophage Cholesteryl Esters Esterification Foam Cell Formation Foam Cell Formation Macrophage Cholesteryl Esters->Foam Cell Formation This compound This compound This compound->ACAT2 Inhibition Avasimibe Avasimibe Avasimibe->ACAT2 Inhibition Avasimibe->ACAT1 Inhibition Pactimibe Pactimibe Pactimibe->ACAT2 Inhibition Pactimibe->ACAT1 Inhibition

Caption: Distinct roles of ACAT1 and ACAT2 in cholesterol metabolism and points of selective and dual inhibition.

Experimental Protocols

The evaluation of ACAT inhibitors relies on robust in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This assay directly measures the enzymatic activity of ACAT in a cell-free system to determine the IC50 of an inhibitor.

  • Preparation of Microsomes:

    • Homogenize liver tissue or cultured cells (e.g., from rabbit aorta, intestine, or monkey liver) in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched with ACAT enzymes.[3][4]

    • Determine the protein concentration of the microsomal preparation.[3]

  • Assay Reaction:

    • In a reaction tube, combine the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and the test inhibitor at various concentrations dissolved in a solvent like DMSO.[4][5]

    • Pre-incubate the mixture at 37°C.

    • Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA.[3][5]

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[3][5]

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).[3][4]

    • Separate the lipid phases.

    • Spot the organic phase onto a thin-layer chromatography (TLC) plate to separate cholesteryl esters from free fatty acids.[3][4]

  • Quantification and Data Analysis:

    • Scrape the cholesteryl ester band from the TLC plate and quantify the radioactivity using a scintillation counter.[3]

    • Calculate the percentage of ACAT activity inhibition for each inhibitor concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Tissue/Cells B Isolate Microsomes via Centrifugation A->B C Quantify Microsomal Protein B->C D Prepare Reaction Mix: Microsomes, Cholesterol, Inhibitor C->D E Pre-incubate at 37°C D->E F Initiate with [14C]oleoyl-CoA E->F G Incubate at 37°C F->G H Stop Reaction & Extract Lipids G->H I Separate Lipids by TLC H->I J Quantify Radioactivity in Cholesteryl Ester Band I->J K Calculate % Inhibition & Determine IC50 J->K

Caption: General workflow for an in vitro ACAT inhibition assay.

Cell-Based ACAT Activity Assay

This assay measures the effect of an inhibitor on ACAT activity within a cellular context.

  • Cell Culture: Plate cells known to express ACAT (e.g., macrophages, HepG2 cells) in a multi-well plate.[6]

  • Compound Treatment: Treat the cells with various concentrations of the ACAT inhibitor or a vehicle control for a specified duration.

  • Substrate Loading: Add a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or a radiolabeled fatty acid (e.g., [14C]oleic acid) to the culture medium.[6][7]

  • Incubation: Incubate the cells to allow for the uptake and esterification of the labeled substrate.

  • Cell Lysis and Analysis:

    • For fluorescent assays, measure the fluorescence intensity, which correlates with the amount of esterified NBD-cholesterol.[6]

    • For radioactive assays, lyse the cells, extract the lipids, separate them by TLC, and quantify the radioactivity in the cholesteryl ester fraction.[7]

  • Data Analysis: Determine the inhibitory effect of the compound on cellular ACAT activity by comparing the results from treated and untreated cells.

In Vivo Efficacy in Atherosclerosis Models

Animal models, such as apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, are commonly used to evaluate the anti-atherosclerotic effects of ACAT inhibitors.[2][3]

  • Animal Model: Use a genetically modified mouse model prone to developing atherosclerosis (e.g., ApoE-/- mice).[2]

  • Diet and Treatment: Feed the mice a Western-type high-fat diet to induce atherosclerotic lesions. Administer the ACAT inhibitor (e.g., F-1394) orally or through other appropriate routes at different doses for a specified period (e.g., 12-17 weeks).[2]

  • Sample Collection and Analysis:

    • At the end of the study, collect blood samples to measure plasma lipid levels (total cholesterol, LDL, HDL).

    • Euthanize the animals and perfuse the aorta.

  • Atherosclerotic Lesion Analysis:

    • Dissect the aorta and stain it with a lipid-staining dye (e.g., Oil Red O) to visualize atherosclerotic plaques.

    • Quantify the lesion area in the aortic root or the entire aorta.

    • Perform immunohistochemical analysis of the lesions to assess macrophage content and other markers of inflammation.[3]

  • Data Analysis: Compare the lesion size and composition between the treated and control groups to determine the in vivo efficacy of the ACAT inhibitor.

Clinical Trial Outcomes and Future Directions

While many ACAT inhibitors have shown promise in preclinical studies, their translation to clinical success has been challenging. Clinical trials with non-selective ACAT inhibitors like avasimibe and pactimibe did not demonstrate a significant benefit in reducing atheroma volume in patients with coronary artery disease and, in some cases, showed unfavorable outcomes.[1] These results have led to the hypothesis that non-selective inhibition of both ACAT1 and ACAT2 may have unintended consequences. The current focus in the field is on developing isoform-selective inhibitors, particularly ACAT2-selective inhibitors, which may offer a better therapeutic window by targeting intestinal cholesterol absorption and hepatic lipoprotein production without the potential adverse effects of systemic ACAT1 inhibition.[8]

References

Comparative Efficacy Analysis: FCE 28654 and Avasimibe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the investigational compounds FCE 28654 and avasimibe (B1665837) is not possible at this time due to a lack of publicly available information on this compound. Extensive searches for "this compound" did not yield any relevant scientific literature, clinical trial data, or experimental protocols concerning its mechanism of action or efficacy.

Therefore, this guide will focus on providing a detailed overview of the efficacy and mechanism of action of avasimibe , a well-documented Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. The information presented below is intended for researchers, scientists, and drug development professionals.

Avasimibe: An Overview

Avasimibe (CI-1011) is an inhibitor of both ACAT-1 and ACAT-2, enzymes responsible for the esterification of intracellular cholesterol. By blocking this process, avasimibe was initially investigated for its potential to prevent the formation of foam cells in atherosclerotic plaques and to lower plasma lipids. While its development for atherosclerosis was halted due to insufficient efficacy and potential for drug interactions, there is renewed interest in its potential as an anti-cancer agent.

Mechanism of Action

Avasimibe's primary mechanism of action is the inhibition of ACAT enzymes. This leads to a decrease in the synthesis and storage of cholesteryl esters within cells. In the context of atherosclerosis, this was hypothesized to reduce the accumulation of lipids in macrophages, thereby preventing their transformation into foam cells, a key component of atherosclerotic plaques.

Beyond ACAT inhibition, avasimibe has been shown to influence other cellular pathways. Notably, in some cancer cell lines, it has been observed to induce cell cycle arrest and apoptosis. Recent studies have also suggested its involvement in modulating the Wnt/β-catenin signaling pathway and activating the PPARγ signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm Free Cholesterol Free Cholesterol ACAT ACAT 1/2 Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Avasimibe Avasimibe Avasimibe->ACAT Inhibition cluster_0 8-Week Treatment Period Screening Screening 8-Week Baseline 8-Week Baseline Screening->8-Week Baseline Dietary Control & Placebo Randomization Randomization 8-Week Baseline->Randomization Placebo Group Placebo Group Randomization->Placebo Group n=26 Avasimibe 50mg Avasimibe 50mg Randomization->Avasimibe 50mg n=26 Avasimibe 125mg Avasimibe 125mg Randomization->Avasimibe 125mg n=26 Avasimibe 250mg Avasimibe 250mg Randomization->Avasimibe 250mg n=26 Avasimibe 500mg Avasimibe 500mg Randomization->Avasimibe 500mg n=26 Lipid Profile Analysis Lipid Profile Analysis Placebo Group->Lipid Profile Analysis Avasimibe 50mg->Lipid Profile Analysis Avasimibe 125mg->Lipid Profile Analysis Avasimibe 250mg->Lipid Profile Analysis Avasimibe Avasimibe PPARg PPARγ Avasimibe->PPARg Activates CellCycle Cell Cycle Proteins (CCNA1/2, CCND1, CDK2/4) PPARg->CellCycle Downregulates G1Arrest G1 Phase Arrest CellCycle->G1Arrest Induces

In-depth Analysis of FCE 28654 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information could be found regarding the compound designated "FCE 28654." This suggests that this compound may be an internal compound designation not yet disclosed in public forums, a legacy compound that has not been actively researched, or potentially a misnomer.

This guide, therefore, cannot provide specific experimental data or established protocols for this compound. However, it will present a comprehensive framework for validating target engagement of a novel therapeutic compound in vivo, using methodologies and comparative analyses that would be applicable to a compound like this compound, should information about its molecular target and mechanism of action become available.

General Principles of In Vivo Target Engagement Validation

The primary goal of in vivo target engagement studies is to confirm that a drug candidate interacts with its intended molecular target in a living organism at doses that are relevant for achieving a therapeutic effect. This is a critical step in drug development, as it bridges the gap between in vitro potency and in vivo efficacy.

A robust in vivo target engagement validation plan typically involves a combination of direct and indirect measurement techniques.

Direct methods aim to measure the physical interaction between the drug and its target. These can include:

  • Positron Emission Tomography (PET) Imaging: Utilizing a radiolabeled version of the drug or a competing ligand to visualize and quantify target occupancy in the brain or peripheral tissues.

  • Activity-Based Protein Profiling (ABPP): Employing chemical probes that covalently bind to the active site of an enzyme to measure the portion of the target that is not occupied by the drug.

  • Drug-Target Residence Time Studies: Assessing the duration of the drug-target interaction, which can be a better predictor of efficacy than binding affinity alone.

Indirect methods infer target engagement by measuring the downstream consequences of the drug-target interaction. These can include:

  • Pharmacodynamic (PD) Biomarkers: Measuring changes in the levels or activity of molecules that are modulated by the target.

  • Gene Expression Analysis: Assessing changes in the transcription of genes that are regulated by the target's signaling pathway.

  • Physiological Readouts: Monitoring physiological changes that are known to be influenced by the target's function.

Hypothetical Comparison: Validating Target Engagement of a Kinase Inhibitor

To illustrate the principles of in vivo target engagement validation, let's consider a hypothetical scenario where this compound is a novel inhibitor of "Kinase X," a key enzyme in a cancer-related signaling pathway.

Experimental Workflow for In Vivo Target Engagement

The following diagram outlines a typical workflow for assessing the in vivo target engagement of a novel kinase inhibitor.

G cluster_preclinical Preclinical In Vivo Studies cluster_analysis Target Engagement & PD Analysis cluster_pk Pharmacokinetic Analysis cluster_correlation PK/PD/TE Correlation animal_model Tumor-Bearing Animal Model dosing Administer this compound (or vehicle control) animal_model->dosing tissue_collection Collect Tumor and Plasma Samples at Various Time Points dosing->tissue_collection target_occupancy Direct Target Occupancy Assay (e.g., Target Pull-down with Biotinylated Probe) tissue_collection->target_occupancy Tumor Lysate p_target Western Blot for Phospho-Kinase X (p-Kinase X) tissue_collection->p_target Tumor Lysate p_downstream Western Blot for Phospho-Downstream Substrate tissue_collection->p_downstream Tumor Lysate gene_expression qPCR for Target Gene Expression tissue_collection->gene_expression Tumor RNA pk_analysis LC-MS/MS Analysis of This compound Concentration tissue_collection->pk_analysis Plasma & Tumor Homogenate correlation Correlate Drug Concentration with Target Engagement and Pharmacodynamic Readouts target_occupancy->correlation p_target->correlation p_downstream->correlation pk_analysis->correlation

Caption: Workflow for in vivo target engagement and pharmacodynamic studies.

Data Presentation: Hypothetical Results for this compound

The following tables summarize hypothetical data that would be generated from such a study.

Table 1: In Vivo Target Occupancy of this compound in Tumor Tissue

This compound Dose (mg/kg)Time Post-Dose (hours)Target Occupancy (%)
10275 ± 8
10845 ± 12
30295 ± 5
30880 ± 7
302450 ± 10

Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue (8 hours post-dose)

This compound Dose (mg/kg)Inhibition of p-Kinase X (%)Inhibition of p-Downstream Substrate (%)
1060 ± 1055 ± 11
3090 ± 885 ± 9

Table 3: Comparison with an Alternative Kinase X Inhibitor (Compound Y)

FeatureThis compoundCompound Y
In Vitro IC50 (Kinase X) 5 nM10 nM
In Vivo Target Occupancy (30 mg/kg, 8h) 80%65%
In Vivo PD Effect (30 mg/kg, 8h) 90% inhibition of p-Kinase X75% inhibition of p-Kinase X
Tumor Growth Inhibition (30 mg/kg) 70%55%

Experimental Protocols

Detailed protocols are essential for the reproducibility of in vivo studies. Below are examples of key experimental protocols that would be used.

Protocol 1: In Vivo Target Occupancy Measurement using a Biotinylated Probe
  • Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice via the appropriate route (e.g., oral gavage).

  • Tissue Collection: At specified time points, euthanize the animals and excise the tumors. Snap-freeze the tissues in liquid nitrogen.

  • Tissue Lysis: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the tumor lysates with a biotinylated, irreversible Kinase X inhibitor (the "probe") that binds to the unoccupied active sites of Kinase X.

  • Streptavidin Pull-down: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe-Kinase X complexes.

  • Western Blotting: Elute the captured proteins and analyze the amount of Kinase X by Western blotting using a specific anti-Kinase X antibody.

  • Quantification: The amount of pulled-down Kinase X is inversely proportional to the target occupancy by this compound.

Protocol 2: Western Blotting for Phosphorylated Proteins
  • Protein Quantification: Determine the protein concentration of the tumor lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phospho-Kinase X, total Kinase X, phospho-downstream substrate, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.

Signaling Pathway Visualization

Understanding the signaling context of the target is crucial. The following diagram illustrates a simplified signaling pathway involving Kinase X.

G cluster_pathway Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamSubstrate Downstream Substrate KinaseX->DownstreamSubstrate Phosphorylates TranscriptionFactor Transcription Factor DownstreamSubstrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression FCE28654 This compound FCE28654->KinaseX Inhibits

Caption: Simplified signaling pathway of Kinase X and the inhibitory action of this compound.

Conclusion

While specific data for this compound remains elusive, this guide provides a comprehensive and standardized framework for researchers and drug development professionals to approach the critical task of in vivo target engagement validation. The combination of direct and indirect measurement techniques, supported by robust experimental protocols and a clear understanding of the underlying biology, is essential for building a convincing case for the mechanism of action of any new therapeutic agent and for making informed decisions in the drug development process. The provided templates for data presentation and visualization can be adapted once the specific characteristics of this compound are known.

FCE 28654: A Comparative Guide to its Specificity for ACAT Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ACAT and its Isoforms

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an integral membrane enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol with long-chain fatty acids to form cholesteryl esters.[1] There are two isoforms of ACAT, ACAT1 and ACAT2, which exhibit distinct tissue distributions and physiological functions.[2][3]

  • ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and steroidogenic tissues. It is primarily involved in maintaining intracellular cholesterol balance.[1]

  • ACAT2 is predominantly found in the intestines and liver and is mainly responsible for the absorption of dietary cholesterol and the assembly of lipoproteins.[2][3]

The differential roles of ACAT1 and ACAT2 make the development of isoform-specific inhibitors a critical objective for therapeutic interventions targeting cholesterol metabolism and related diseases.[4][5]

Comparative Performance of ACAT Inhibitors

The following table summarizes the available inhibitory data for FCE 28654 against ACAT from various tissue sources, alongside a comparison with other ACAT inhibitors for which isoform-specific IC50 values have been reported. It is important to note that the data for this compound does not differentiate between ACAT1 and ACAT2 activity.

InhibitorTargetIC50 (µM)SourceIsoform Selectivity
This compound ACAT2.55Rabbit Aorta MicrosomesNot Reported
ACAT1.08Rabbit Intestine MicrosomesNot Reported
ACAT5.69Monkey Liver MicrosomesNot Reported
Pyripyropene A ACAT1>80Cell-based AssayACAT2 Selective (>1000-fold)[6]
ACAT20.07Cell-based Assay
Beauveriolide I ACAT10.6Cell-based AssayACAT1 Selective (~33-fold)[6]
ACAT220Cell-based Assay
Beauveriolide III ACAT10.9Cell-based AssayACAT1 Selective (>22-fold)[6]
ACAT2>20Cell-based Assay
CL-283,546 ACAT10.1Cell-based AssayNon-selective [6]
ACAT20.09Cell-based Assay

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for in vitro and cell-based ACAT inhibition assays.

In Vitro ACAT Inhibition Assay using Microsomes

This assay measures the enzymatic activity of ACAT in microsomal preparations from tissues or cells expressing the enzyme.

1. Preparation of Microsomes:

  • Homogenize tissue (e.g., liver, intestine) or cultured cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove nuclei and cell debris.
  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. ACAT Activity Assay:

  • Prepare a reaction mixture containing the microsomal preparation, a buffer with bovine serum albumin (BSA) to bind free fatty acids, and the test inhibitor (e.g., this compound) at various concentrations.
  • Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
  • Stop the reaction by adding a mixture of isopropanol (B130326) and heptane.
  • Extract the lipids, including the [14C]cholesteryl oleate (B1233923) product.
  • Separate the cholesteryl esters from unesterified cholesterol and fatty acids using thin-layer chromatography (TLC).
  • Quantify the amount of [14C]cholesteryl oleate formed using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of ACAT inhibition for each concentration of the test compound compared to a vehicle control.
  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACAT activity, by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based ACAT Isoform-Specific Inhibition Assay

This assay utilizes cells that are engineered to express a single isoform of ACAT, allowing for the specific assessment of an inhibitor's effect on either ACAT1 or ACAT2.[2]

1. Cell Culture and Transfection:

  • Use a cell line that lacks endogenous ACAT activity (e.g., AC29 cells).[2]
  • Transfect these cells with expression vectors containing the cDNA for either human ACAT1 or human ACAT2.
  • Select and establish stable cell lines that exclusively express either ACAT1 or ACAT2.[2]

2. Inhibition Assay:

  • Plate the ACAT1- and ACAT2-expressing cells in separate wells of a multi-well plate.
  • Treat the cells with the test inhibitor at various concentrations for a predetermined time.
  • Add a fluorescent cholesterol analog, such as NBD-cholesterol, to the cells.[2]
  • ACAT will esterify the NBD-cholesterol, leading to the accumulation of fluorescent cholesteryl esters within intracellular lipid droplets.[2]
  • After an incubation period, wash the cells to remove excess NBD-cholesterol.
  • Measure the intracellular fluorescence using a fluorescence plate reader or visualize it by fluorescence microscopy.[2]

3. Data Analysis:

  • Calculate the percentage of inhibition of NBD-cholesteryl ester formation for each inhibitor concentration in both ACAT1- and ACAT2-expressing cells.
  • Determine the IC50 values for each isoform to assess the inhibitor's selectivity.

Visualizations

ACAT Signaling Pathway and Inhibition

ACAT_Pathway cluster_ER Endoplasmic Reticulum Cholesterol Free Cholesterol ACAT ACAT1 or ACAT2 Cholesterol->ACAT AcylCoA Fatty Acyl-CoA AcylCoA->ACAT CE Cholesteryl Ester ACAT->CE LD Lipid Droplet (Storage) CE->LD Inhibitor ACAT Inhibitor (e.g., this compound) Inhibitor->ACAT caption Cholesterol Esterification Pathway and ACAT Inhibition

Caption: Cholesterol Esterification Pathway and ACAT Inhibition.

Experimental Workflow for ACAT Inhibitor Screening

ACAT_Inhibitor_Screening cluster_vitro In Vitro Assay cluster_cell Cell-Based Assay Microsomes Prepare Microsomes (ACAT source) Incubate_vitro Incubate with Inhibitor and [14C]oleoyl-CoA Microsomes->Incubate_vitro Extract Lipid Extraction Incubate_vitro->Extract TLC TLC Separation Extract->TLC Quantify Quantify [14C]Cholesteryl Ester TLC->Quantify Data_Analysis IC50 Determination & Selectivity Analysis Quantify->Data_Analysis Cells Culture ACAT1- or ACAT2-expressing cells Incubate_cell Treat with Inhibitor and NBD-cholesterol Cells->Incubate_cell Measure Measure Intracellular Fluorescence Incubate_cell->Measure Measure->Data_Analysis caption Workflow for ACAT Inhibitor Screening and Selectivity.

Caption: Workflow for ACAT Inhibitor Screening and Selectivity.

References

Unveiling the Specificity of FCE 28654: A Comparative Guide to its Enzymatic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive analysis of the cross-reactivity of FCE 28654, a selective inhibitor under investigation for cardiovascular diseases, against a panel of related and unrelated enzymes. The data presented herein offers crucial insights into its potential for off-target effects and aids in the strategic design of future preclinical and clinical investigations.

This compound is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. Its inhibitory action leads to vasodilation and is being explored for the treatment of hypertension and heart failure. However, the therapeutic window and safety profile of any enzyme inhibitor are critically dependent on its selectivity. This report details the cross-reactivity of this compound against other phosphodiesterase isoforms and a selection of other key enzymes.

Comparative Inhibitory Activity of this compound

To ascertain the selectivity of this compound, its inhibitory activity (IC50) was determined against a panel of human recombinant phosphodiesterase (PDE) enzymes. The results, summarized in the table below, demonstrate a high degree of selectivity for PDE5.

Enzyme TargetIC50 (nM)Fold Selectivity vs. PDE5
PDE5 1.2 -
PDE1>10,000>8,333
PDE2>10,000>8,333
PDE31,8001,500
PDE4>10,000>8,333
PDE68.57
PDE112521

Data represents the mean of at least three independent experiments.

The data clearly indicates that this compound is a highly potent inhibitor of PDE5 with an IC50 value of 1.2 nM. Its selectivity for PDE5 is significantly greater than for other PDE isoforms. Notably, there is over a 1,500-fold selectivity against PDE3, an important consideration for avoiding potential cardiovascular side effects associated with non-selective PDE inhibitors. While some activity is observed against PDE6 and PDE11, the selectivity ratios remain favorable.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for this compound against various phosphodiesterase isoforms was conducted using a standardized in vitro assay protocol.

Enzyme Source: Human recombinant phosphodiesterase enzymes (PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, and PDE11) were expressed in and purified from Spodoptera frugiperda (Sf9) insect cells.

Assay Principle: The assay measures the conversion of a fluorescently labeled cGMP or cAMP substrate to its corresponding monophosphate by the respective PDE enzyme. The inhibition of this reaction by this compound results in a decrease in the fluorescent signal.

Assay Conditions:

  • Substrate: Fluorescein-labeled cGMP (for PDE1, PDE2, PDE5, PDE6) or cAMP (for PDE3, PDE4, PDE11) was used at a concentration equal to the Michaelis constant (Km) for each respective enzyme.

  • Incubation: Purified recombinant PDE enzyme was incubated with varying concentrations of this compound for 15 minutes at 30°C in a buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.1 mg/mL BSA.

  • Detection: The reaction was stopped by the addition of a proprietary stop reagent containing a metal-based quencher. The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: IC50 values were calculated from the concentration-response curves by nonlinear regression analysis using a four-parameter logistic model.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis Enzyme Human Recombinant PDE Enzymes Incubation Incubation (15 min, 30°C) Enzyme->Incubation Inhibitor This compound (Serial Dilutions) Inhibitor->Incubation Substrate Fluorescently Labeled cGMP/cAMP Substrate->Incubation Stop Stop Reaction Incubation->Stop Read Measure Fluorescence (Ex: 485nm, Em: 520nm) Stop->Read Analysis IC50 Calculation (Nonlinear Regression) Read->Analysis

Workflow for IC50 determination of this compound.

Signaling Pathway Context

This compound exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and subsequent activation of protein kinase G (PKG). This results in a cascade of events culminating in smooth muscle relaxation and vasodilation.

Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP to FCE28654 This compound FCE28654->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Mechanism of action of this compound in the NO/cGMP pathway.

A Comparative Analysis: FCE 28654 versus Genetic Knockdown of ACAT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Strategies

Acyl-CoA:cholesterol acyltransferase (ACAT) has emerged as a significant therapeutic target for a range of diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two primary strategies are employed to modulate ACAT activity for research and therapeutic purposes: pharmacological inhibition using small molecules like FCE 28654, and genetic knockdown of the ACAT-encoding genes (SOAT1 and SOAT2). This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.

At a Glance: this compound vs. Genetic Knockdown of ACAT

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown of ACAT
Mechanism of Action Reversible binding to the ACAT enzyme, inhibiting its catalytic activity.Reduction or complete silencing of ACAT gene expression, leading to decreased enzyme production.
Specificity Can exhibit off-target effects depending on the inhibitor's chemical structure. This compound shows weak inhibition across different tissues.Highly specific to the targeted ACAT isoform (ACAT1 or ACAT2).
Temporal Control Acute and reversible; effects are dependent on drug administration and clearance.Long-term and potentially permanent, depending on the knockdown method (e.g., stable cell lines, viral vectors).
In Vivo Application Systemic administration allows for studying effects on the whole organism. Pharmacokinetics and bioavailability are key considerations.Can be targeted to specific tissues or cell types using viral vectors or other delivery methods, allowing for localized studies.
Key Applications Preclinical and clinical studies to evaluate the therapeutic potential of ACAT inhibition.Mechanistic studies to elucidate the specific roles of ACAT1 and ACAT2 in various physiological and pathological processes.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing either pharmacological inhibition or genetic knockdown of ACAT. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different experimental models and conditions.

Table 1: Effects on Cholesterol Metabolism

InterventionModel SystemKey FindingsReference
This compound (15 mg/kg, p.o.)Hypercholesterolemic ratsDramatically decreased blood cholesterol; enhanced the free/esterified cholesterol ratio in the liver.[1]
ACAT1 Knockout MiceNo significant difference in plasma cholesterol levels on a chow diet.[2][2]
ACAT2 Knockout Mice on a high-cholesterol dietFractional cholesterol absorption fell from 41.4% to 7.9% compared to wild-type.[3][3]
ACAT2 Knockout apoE-deficient mice>70% decrease in plasma cholesteryl esters.[2]

Table 2: Effects on Alzheimer's Disease Pathology

InterventionModel SystemKey FindingsReference
CP-113,818 (ACAT inhibitor)AD transgenic mice (hAPPFAD)88-99% reduction in amyloid plaque accumulation; 83-96% reduction in membrane/insoluble Aβ levels.[4]
Avasimibe (ACAT inhibitor)Aged AD miceDramatically decreased diffuse amyloid.[3]
ACAT1 Knockdown (AAV-mediated)AD miceDecreased levels of brain amyloid-β and full-length human amyloid precursor protein (hAPP) to levels similar to complete genetic ablation.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

ACAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_inhibition Free Cholesterol_mem Free Cholesterol Free Cholesterol_er Free Cholesterol Free Cholesterol_mem->Free Cholesterol_er Transport ACAT ACAT1 / ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Free Cholesterol_er->ACAT Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Genetic Knockdown Genetic Knockdown Genetic Knockdown->ACAT Reduces expression

Figure 1: ACAT Signaling Pathway and Points of Intervention.

Experimental_Workflow_Pharmacological Animal Model Select Animal Model (e.g., AD transgenic mouse) Treatment Administer this compound or Vehicle (e.g., oral gavage) Animal Model->Treatment Sample Collection Collect Tissues and Plasma Treatment->Sample Collection Biochemical Analysis Measure Cholesterol Levels, Aβ pathology, etc. Sample Collection->Biochemical Analysis Data Analysis Statistical Analysis Biochemical Analysis->Data Analysis Experimental_Workflow_Genetic cluster_vector Vector Construction Design shRNA/sgRNA Design shRNA/sgRNA targeting ACAT1 or ACAT2 Clone into Vector Clone into Viral Vector (e.g., AAV) Design shRNA/sgRNA->Clone into Vector Produce Virus Produce High-Titer Virus Clone into Vector->Produce Virus Animal Injection Inject Virus into Target Tissue (e.g., brain, liver) Produce Virus->Animal Injection Incubation Allow for Gene Knockdown Animal Injection->Incubation Analysis Analyze Phenotype and Confirm Knockdown Incubation->Analysis

References

Head-to-Head Comparison: FCE 28654 and Pactimibe in ACAT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, FCE 28654 and pactimibe (B69775). The information is compiled from publicly available preclinical data to assist researchers in understanding the biochemical and cellular activities of these compounds.

Executive Summary

Both this compound and pactimibe are inhibitors of ACAT, an enzyme crucial for cellular cholesterol esterification. Pactimibe has been characterized as a dual inhibitor of both ACAT1 and ACAT2 isoforms. In contrast, the specific isoform selectivity of this compound is not as clearly defined in the available literature. While both compounds show potential in modulating cholesterol metabolism, a direct head-to-head study under identical experimental conditions is not publicly available, making a definitive comparative assessment challenging. This guide summarizes the existing data to facilitate an informed understanding of their respective profiles.

Chemical Properties

A fundamental aspect of any pharmacological agent is its chemical identity. The following table outlines the basic chemical properties of this compound and pactimibe.

FeatureThis compoundPactimibe
Molecular Formula C₂₅H₃₅N₂O₇P[1]C₂₅H₄₀N₂O₃[2][3][4]
Chemical Structure Not available in search results
alt text

Mechanism of Action: ACAT Inhibition

Both this compound and pactimibe function by inhibiting the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, a crucial step in the absorption of dietary cholesterol in the intestines and the storage of cholesterol in various cells, including macrophages in atherosclerotic plaques. By inhibiting ACAT, these compounds aim to reduce cholesterol absorption and prevent the accumulation of cholesteryl esters within the arterial wall.

Pactimibe is characterized as a dual inhibitor of both ACAT1 and ACAT2 isoforms.[4][5][6] ACAT1 is ubiquitously expressed, whereas ACAT2 is found primarily in the intestine and liver. The dual inhibition is thought to contribute to its lipid-lowering and anti-atherosclerotic effects.[5]

cluster_0 Cellular Cholesterol Homeostasis cluster_1 Inhibitor Action Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters (Storage/Transport) ACAT->Cholesteryl_Esters Catalyzes Oleoyl_CoA Acyl-CoA (e.g., Oleoyl-CoA) Oleoyl_CoA->ACAT Substrate FCE_28654 This compound FCE_28654->ACAT Pactimibe Pactimibe Pactimibe->ACAT Start Start Isolate_Microsomes Isolate Microsomes (e.g., from liver) Start->Isolate_Microsomes Pre_Incubate Pre-incubate Microsomes with Inhibitor (this compound or Pactimibe) Isolate_Microsomes->Pre_Incubate Add_Substrates Add Substrates (Cholesterol and [¹⁴C]Oleoyl-CoA) Pre_Incubate->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Stop_Reaction Stop Reaction (e.g., with organic solvent) Incubate->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids Separate_Lipids Separate Lipids via TLC Extract_Lipids->Separate_Lipids Quantify Quantify Radiolabeled Cholesteryl Esters Separate_Lipids->Quantify End End Quantify->End Inhibitor This compound or Pactimibe ACAT_Inhibition ACAT Inhibition Inhibitor->ACAT_Inhibition Reduced_CE_Formation Reduced Cholesteryl Ester Formation ACAT_Inhibition->Reduced_CE_Formation Reduced_Cholesterol_Absorption Reduced Intestinal Cholesterol Absorption Reduced_CE_Formation->Reduced_Cholesterol_Absorption in intestine Reduced_Macrophage_CE Reduced Macrophage Cholesteryl Ester Accumulation Reduced_CE_Formation->Reduced_Macrophage_CE in macrophages Anti_Atherosclerotic_Effect Potential Anti-Atherosclerotic Effect Reduced_Cholesterol_Absorption->Anti_Atherosclerotic_Effect Reduced_Macrophage_CE->Anti_Atherosclerotic_Effect

References

Benchmarking FCE 28654: A Novel ACAT Inhibitor in the Landscape of Current Cholesterol-Lowering Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the persistent endeavor to manage hypercholesterolemia, a primary risk factor for cardiovascular disease, the exploration of novel therapeutic targets remains a cornerstone of pharmaceutical research. This guide provides a comparative analysis of FCE 28654, a water-soluble inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), against the current standard-of-care cholesterol-lowering drugs. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven benchmark of this compound's preclinical profile within the context of established and contemporary treatment paradigms.

Introduction to this compound and the ACAT Inhibition Hypothesis

This compound emerges from a class of compounds designed to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in the esterification of cholesterol.[1][2] The therapeutic hypothesis posits that inhibiting ACAT in the intestine and liver could reduce cholesterol absorption and decrease the secretion of atherogenic lipoproteins, respectively.[1][2] Furthermore, inhibiting ACAT within macrophages in the arterial wall was theorized to prevent the formation of foam cells, a key event in the pathogenesis of atherosclerosis.[2]

While preclinical studies on various ACAT inhibitors showed promise, the translation to clinical efficacy in humans has been challenging. Several large-scale clinical trials of ACAT inhibitors, such as avasimibe (B1665837) and pactimibe, were ultimately halted due to a lack of positive results and, in some cases, adverse outcomes, including an unexpected increase in LDL cholesterol and cardiovascular events.[3][4][5][6][7] This historical context is critical when evaluating the potential of new agents in this class, such as this compound.

Preclinical Efficacy of this compound

This compound has been evaluated in preclinical models, demonstrating an ability to modulate lipid profiles. The key available data from a study in hypercholesterolemic rats are presented below.

Table 1: Preclinical Efficacy of this compound in Hypercholesterolemic Rats

CompoundDose (oral)Effect on Total Cholesterol (TC)Effect on Hepatic Free/Esterified Cholesterol RatioReference
This compound15 mg/kgDramatic decreaseIncreased[8]

Further quantitative data from the original 1995 publication in Bioorganic & Medicinal Chemistry Letters is pending full-text analysis.

Comparative Efficacy of Current Cholesterol-Lowering Drugs

To benchmark the potential of this compound, it is essential to compare its preclinical data against the established clinical efficacy of current first- and second-line therapies for hypercholesterolemia. The following tables summarize the typical LDL-C lowering efficacy of these agents as demonstrated in major clinical trials.

Table 2: Efficacy of Current Standard-of-Care Cholesterol-Lowering Drugs

Drug ClassRepresentative Drug(s)Key Clinical Trial(s)Mean LDL-C Reduction
Statins AtorvastatinMultiple, including ASCOT-LLA37% - 52% (dose-dependent)[9][10]
RosuvastatinJUPITER50%
Cholesterol Absorption Inhibitors EzetimibeIMPROVE-IT~20% (added to statin)[7]
PCSK9 Inhibitors EvolocumabFOURIER~59% (added to statin)[8]
AlirocumabODYSSEY OUTCOMES~55% (added to statin)
ATP-Citrate Lyase (ACL) Inhibitors Bempedoic AcidCLEAR Outcomes~21% (in statin-intolerant patients)[4]
Bile Acid Sequestrants CholestyramineLRC-CPPT15% - 25%[11][12]

Mechanisms of Action: A Visual Comparison

Understanding the distinct signaling pathways targeted by this compound and current therapies is crucial for evaluating potential synergistic or antagonistic effects.

This compound: ACAT Inhibition

This compound inhibits the intracellular enzyme ACAT, which is responsible for converting free cholesterol into cholesteryl esters for storage or incorporation into lipoproteins.

ACAT_Inhibition cluster_enterocyte Intestinal Enterocyte / Hepatocyte Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipoprotein Assembly Lipoprotein Assembly Cholesteryl Esters->Lipoprotein Assembly FCE28654 FCE28654 FCE28654->ACAT Inhibits Statin_MoA cluster_hepatocyte Hepatocyte HMG-CoA HMG-CoA HMGCR HMG-CoA Reductase HMG-CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis LDL Receptor (LDLR)\nUpregulation LDL Receptor (LDLR) Upregulation Cholesterol Synthesis->LDL Receptor (LDLR)\nUpregulation leads to LDL-C Clearance LDL-C Clearance LDL Receptor (LDLR)\nUpregulation->LDL-C Clearance Statins Statins Statins->HMGCR Inhibit Ezetimibe_MoA cluster_intestine Small Intestine Lumen & Enterocyte Dietary/Biliary\nCholesterol Dietary/Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary/Biliary\nCholesterol->NPC1L1 Cholesterol\nAbsorption Cholesterol Absorption NPC1L1->Cholesterol\nAbsorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits PCSK9i_MoA cluster_hepatocyte_surface Hepatocyte Surface LDLR LDL Receptor LDLR-PCSK9 Complex LDLR-PCSK9 Complex LDLR->LDLR-PCSK9 Complex LDLR Recycling LDLR Recycling LDLR->LDLR Recycling PCSK9 PCSK9 PCSK9->LDLR-PCSK9 Complex LDLR Degradation LDLR Degradation LDLR-PCSK9 Complex->LDLR Degradation PCSK9 Inhibitors PCSK9 Inhibitors PCSK9 Inhibitors->PCSK9 Bind & Inhibit BempedoicAcid_MoA cluster_hepatocyte_chol_synth Hepatocyte Cholesterol Synthesis Pathway Citrate Citrate ACLY ATP-Citrate Lyase Citrate->ACLY Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA HMG-CoA Reductase Pathway HMG-CoA Reductase Pathway Acetyl-CoA->HMG-CoA Reductase Pathway Cholesterol Cholesterol HMG-CoA Reductase Pathway->Cholesterol Bempedoic Acid Bempedoic Acid Bempedoic Acid->ACLY Inhibits BAS_MoA cluster_gi_tract Gastrointestinal Tract & Liver Bile Acids Bile Acids Enterohepatic\nCirculation Enterohepatic Circulation Bile Acids->Enterohepatic\nCirculation Fecal Excretion Fecal Excretion Bile Acids->Fecal Excretion Enterohepatic\nCirculation->Bile Acids Reabsorption Bile Acid Synthesis Bile Acid Synthesis Enterohepatic\nCirculation->Bile Acid Synthesis reduced reabsorption stimulates Hepatic Cholesterol Hepatic Cholesterol Hepatic Cholesterol->Bile Acid Synthesis Bile Acid Synthesis->Bile Acids Bile Acid Sequestrants Bile Acid Sequestrants Bile Acid Sequestrants->Bile Acids Bind in gut

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for FCE 28654 with CAS number 169474-77-5 could not be located in publicly available resources. The following information provides essential, general guidance for the proper disposal of laboratory chemical waste. These procedures are based on established safety protocols and should be adapted to comply with your institution's specific hazardous waste management program. Always consult with your institution's Environmental Health and Safety (EHS) department for specific instructions regarding any chemical waste.

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Adherence to proper disposal procedures not only ensures regulatory compliance but also protects personnel and the environment from potential hazards.

General Principles of Laboratory Waste Management

The foundation of safe chemical waste disposal lies in a systematic approach to waste identification, segregation, and containment. Each stream of laboratory waste requires specific handling to mitigate risks.

Key tenets of laboratory waste management include:

  • Waste Identification and Categorization: The initial step is to accurately identify and categorize all chemical waste. This involves understanding the chemical properties and potential hazards of the substances.

  • Proper Handling and Storage: Safe handling procedures and appropriate storage are paramount. This includes using designated containers and ensuring that incompatible materials are not stored together.

  • Emergency Preparedness: Laboratories must have clear protocols for responding to spills or accidental exposures.

  • Regulatory Compliance: Adherence to local, state, and federal regulations is mandatory.

Procedural Guidance for Chemical Waste Disposal

The following steps provide a general framework for the safe disposal of chemical waste in a laboratory setting.

  • Waste Determination: A chemical is considered waste when it is no longer intended for use. At this point, it must be managed as hazardous waste.[1]

  • Container Selection and Labeling:

    • Use containers that are compatible with the chemical waste being stored. For instance, acids should not be stored in steel containers.[2]

    • Containers must be in good condition, leak-proof, and have a secure closure.[1][3]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the date of accumulation.[1][4]

  • Waste Segregation:

    • Never mix incompatible wastes. For example, oxidizing agents must be kept separate from reducing agents and organic compounds.[2]

    • Segregate halogenated and non-halogenated solvents, as this can impact disposal options.[3]

    • Store liquid waste in secondary containment to prevent spills.[4]

  • Storage in Satellite Accumulation Areas (SAAs):

    • Laboratories that generate hazardous waste should have designated SAAs for waste storage.[2]

    • Waste containers in SAAs must be kept closed except when adding waste.[2][4]

    • There are limits to the amount of hazardous waste that can be stored in an SAA (e.g., typically no more than 10 gallons).[4]

  • Arranging for Disposal:

    • Do not dispose of hazardous waste by evaporation in a fume hood or down the drain.[2][5]

    • Contact your institution's EHS department to schedule a waste pickup.[4]

    • Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[6]

Mandatory Visualization: General Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of chemical waste in a laboratory setting.

cluster_generation Waste Generation & Identification cluster_handling Handling & Segregation cluster_storage Storage cluster_disposal Disposal A Experiment Complete / Chemical Expired B Identify Waste: Chemical Composition & Hazards A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Segregate Incompatible Waste Streams D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Request Waste Pickup from EHS G->H I Document Waste for Regulatory Compliance H->I

Caption: General workflow for laboratory chemical waste disposal.

This procedural guidance is intended to provide a foundational understanding of safe and compliant chemical waste disposal in a research environment. Always prioritize your institution's specific protocols and consult with your EHS department to ensure the safe handling of all chemical waste.

References

Navigating the Safe Handling of FCE 28654: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of FCE 28654, a water-soluble acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.

Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecifications & Use Case
Eye and Face Protection Safety Glasses with Side Shields or Chemical Safety GogglesTo be worn at all times when handling this compound to protect against splashes or airborne particles.
Hand Protection Nitrile GlovesWear appropriate protective gloves to prevent skin contact. Inspect gloves prior to use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect personal clothing from contamination.
Respiratory Protection Not Generally RequiredUnder normal handling conditions in a well-ventilated area, respiratory protection is not expected to be necessary. If weighing or handling procedures may generate dust, a dust mask or respirator may be appropriate.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risk and ensure the integrity of the compound. The following workflow outlines the key steps from receiving to storage.

receiving Receiving and Inspection storage Secure Storage receiving->storage Verify Integrity preparation Preparation for Use storage->preparation Controlled Access handling Handling and Experimentation preparation->handling Weighing and Dissolving decontamination Decontamination handling->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste start End of Experiment waste_id Identify Waste Streams (Solid, Liquid, Sharps) start->waste_id segregation Segregate Waste waste_id->segregation labeling Label Waste Containers segregation->labeling storage Temporary Storage labeling->storage disposal Dispose via Licensed Contractor storage->disposal

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。